L-Tyrosine hydrochloride
Description
Definition and Chemical Context of L-Tyrosine Hydrochloride
This compound is the hydrochloride salt of L-Tyrosine, a non-essential amino acid. ontosight.ai This salt form enhances the compound's stability and solubility, particularly in aqueous solutions, which is a significant advantage for its use in various research and formulation processes. cymitquimica.com
L-Tyrosine itself is a fundamental building block for proteins and serves as a precursor to a variety of crucial biological molecules. biosynth.comdrugbank.com It is synthesized in the body from the essential amino acid L-phenylalanine through a process called hydroxylation, catalyzed by the enzyme phenylalanine hydroxylase. drugbank.comsigmaaldrich.comexamine.com L-Tyrosine is integral to the synthesis of:
Neurotransmitters: It is a direct precursor to the catecholamines, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). drugbank.comchemimpex.com The conversion of L-Tyrosine to L-DOPA by the enzyme tyrosine hydroxylase is the rate-limiting step in this critical pathway. examine.comwikipedia.org
Thyroid Hormones: L-Tyrosine is essential for the production of thyroxine (T4) and triiodothyronine (T3). drugbank.com
Melanin (B1238610): This pigment, responsible for coloration in skin, hair, and eyes, is synthesized from L-Tyrosine. drugbank.comyoutube.com
Given the vital roles of these downstream molecules, L-Tyrosine and its hydrochloride salt are of significant interest in neuroscience, endocrinology, and other fields of biological research.
This compound is formed by the reaction of L-Tyrosine with hydrochloric acid (HCl). chemicalbook.com This process involves the protonation of the amino group of the L-Tyrosine molecule, resulting in the formation of a hydrochloride salt. This chemical modification significantly increases the compound's solubility in water compared to its zwitterionic parent, L-Tyrosine, which has very low solubility in neutral pH water. sigmaaldrich.com
The chemical structure of this compound consists of the L-Tyrosine molecule bonded to a molecule of hydrochloric acid. In the crystalline state, the L-Tyrosine molecule exists in a zwitterionic form in its pure state, while in the hydrochloride salt, both the amino group and the carboxyl group are protonated. researchgate.net
Table 1: Chemical Properties of L-Tyrosine and this compound
| Property | L-Tyrosine | This compound |
| Chemical Formula | C₉H₁₁NO₃ wikipedia.org | C₉H₁₁NO₃·HCl ontosight.aiscbt.com |
| Molar Mass | 181.19 g/mol wikipedia.org | 217.65 g/mol ontosight.aiscbt.com |
| Appearance | White solid wikipedia.org | White or off-white crystalline powder ontosight.ai |
| Solubility in Water | 0.453 g/L (at 25 °C) wikipedia.org | Soluble ontosight.ai |
| pKa | 2.2, 9.21 sigmaaldrich.com | Not applicable |
| Isoelectric Point | 5.63 sigmaaldrich.com | Not applicable |
This table is interactive. Click on the headers to sort.
Significance in Biochemical and Pharmaceutical Applications
The enhanced solubility and stability of this compound make it a preferred form for a variety of applications in both biochemical research and the pharmaceutical industry. cymitquimica.com
In biochemical research , it is widely used as a component in cell culture media to support the growth and viability of various cell lines, including Chinese hamster ovary (CHO) cells used in monoclonal antibody production. ontosight.aisigmaaldrich.com It is also utilized in studies investigating neurotransmitter synthesis and function, protein structure and function, and cellular metabolism. cymitquimica.comchemimpex.com Furthermore, research has explored its role in inhibiting the formation of amyloid fibers, which are implicated in various diseases. nih.gov
In the pharmaceutical sector , this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. ontosight.aibiosynth.com Its role as a precursor to neurotransmitters has led to its investigation in the context of conditions such as depression and cognitive function under stress. chemimpex.com It is also used in the formulation of parenteral nutrition solutions.
Overview of Research Directions and Themes
Current research involving this compound is diverse and spans multiple scientific disciplines. Key research themes include:
Neuroscience: Investigating its role as a precursor to catecholamines and its potential effects on cognitive function, mood, and stress responses. chemimpex.com Studies have explored its impact on memory and mental alertness. drugbank.com
Pharmaceutical Synthesis: Utilizing this compound as a starting material or intermediate for the development of novel therapeutic agents. biosynth.comacademie-sciences.fr
Cell Culture and Biotechnology: Optimizing its use in cell culture media to enhance protein production, particularly for biopharmaceuticals like monoclonal antibodies. sigmaaldrich.com
Biophysical Chemistry: Studying the effects of L-Tyrosine and its derivatives on protein stability and aggregation, including the inhibition of amyloid fibril formation. nih.gov
Materials Science: Investigating the properties of crystals of this compound, including their response to irradiation. nih.gov
The versatility and fundamental biological importance of its parent compound ensure that this compound will continue to be a valuable tool in a wide array of scientific investigations.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;/h1-4,8,11H,5,10H2,(H,12,13);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWFIVDAMOFNPS-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480569 | |
| Record name | L-Tyrosine hydrochloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16870-43-2 | |
| Record name | L-Tyrosine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16870-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tyrosine hydrochloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Tyrosine hydrochloride | |
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| Record name | L-Tyrosine hydrochloride | |
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| Record name | TYROSINE HYDROCHLORIDE | |
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Synthesis and Derivatization Methodologies of L Tyrosine Hydrochloride
Synthetic Routes from L-Tyrosine
The conversion of L-Tyrosine to its hydrochloride salt and its derivatives, such as esters, is a fundamental process in organic chemistry. These methods often involve reactions that protect or modify the carboxylic acid and amino groups to achieve the desired product.
Esterification with Methanol (B129727) in the Presence of Hydrochloric Acid
A common and efficient method for the synthesis of L-Tyrosine methyl ester hydrochloride involves the esterification of L-Tyrosine with methanol, using hydrochloric acid as a catalyst. ontosight.ainih.gov This reaction can also be facilitated by reagents like thionyl chloride or trimethylchlorosilane (TMSCl) in methanol. nih.govtandfonline.comgoogle.comtandfonline.com
The process typically involves suspending L-Tyrosine in methanol, followed by the slow addition of the acidic catalyst, such as thionyl chloride, often at a reduced temperature to control the reaction rate. tandfonline.comgoogle.com The mixture is then refluxed for several hours to drive the esterification to completion. tandfonline.comgoogle.comtandfonline.com Upon cooling, the excess solvent and volatile reagents are removed under reduced pressure, yielding the crude L-Tyrosine methyl ester hydrochloride as a solid. tandfonline.comtandfonline.com Purification can be achieved through recrystallization or washing with a suitable solvent like cold ether. tandfonline.com
One documented procedure involves adding thionyl chloride dropwise to a suspension of L-Tyrosine in anhydrous methanol at 0°C. The reaction mixture is then heated to 60°C and refluxed for 6 hours. Evaporation of the excess thionyl chloride and methanol yields L-tyrosine methyl ester hydrochloride. tandfonline.com Another approach describes adding L-tyrosine to a cooled solution of thionyl chloride in methanol, followed by refluxing for 6–8 hours. tandfonline.com
A patent describes a similar process where L-tyrosine is mixed with methanol in a three-neck flask, and thionyl chloride is added dropwise at -10°C. The mixture is then heated to reflux. After cooling and concentration, a high yield of L-tyrosine methyl ester hydrochloride is obtained. google.com
Slow Solvent Evaporation Technique for Crystal Growth
The slow solvent evaporation technique is a widely employed method for growing single crystals of L-Tyrosine hydrochloride. This technique relies on the principle of slowly increasing the solute concentration in a solution to the point of supersaturation, which then induces crystallization.
To grow this compound crystals, a saturated solution is first prepared by dissolving the synthesized this compound salt in a suitable solvent, often water or a dilute hydrochloric acid solution, at a constant temperature. researchgate.netinoe.ro The solution is then filtered to remove any insoluble impurities. researchgate.net
The growth process is initiated by placing the saturated solution in a controlled environment, typically a constant temperature bath, to allow the solvent to evaporate slowly. researchgate.net Seed crystals, obtained from spontaneous nucleation or a previous growth, are often introduced to promote the growth of larger, well-defined crystals. researchgate.net The vessel is usually covered with a perforated lid to control the rate of evaporation. researchgate.net Over a period of several days to weeks, as the solvent evaporates, the concentration of this compound exceeds its solubility limit, leading to the formation and growth of crystals. researchgate.netresearchgate.net Crystals with dimensions of several millimeters can be harvested using this method. researchgate.net
Research has shown that bulk single crystals of this compound can be grown from an aqueous solution in a constant temperature bath maintained at 30°C. researchgate.net The presence of hydrochloric acid in the growth medium can also help prevent microbial growth. researchgate.net
Synthesis of L-Tyrosine Methyl Ester Hydrochloride
The synthesis of L-Tyrosine methyl ester hydrochloride is a key step in many derivatization processes. As detailed in section 2.1.1, the most common method is the Fischer esterification of L-Tyrosine with methanol in the presence of an acid catalyst.
The reaction involves the protonation of the carboxylic acid group of L-Tyrosine by the acid catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Following the attack, a tetrahedral intermediate is formed. Subsequent proton transfer and elimination of a water molecule lead to the formation of the methyl ester. The amino group of the tyrosine molecule is also protonated by the acid, forming the hydrochloride salt.
Thionyl chloride is a particularly effective reagent for this transformation as it reacts with methanol to form hydrogen chloride in situ, which then acts as the catalyst. tandfonline.comgoogle.comtandfonline.com This method offers good to excellent yields of the desired product. nih.gov For instance, a described synthesis using L-tyrosine and thionyl chloride in methanol resulted in a 95.5% to 97.2% yield of L-tyrosine methyl ester hydrochloride. google.com
Formation of Hydrochloride Salts
The formation of this compound directly from L-Tyrosine involves the reaction of the amino acid with hydrochloric acid. This is a straightforward acid-base reaction where the basic amino group of L-Tyrosine is protonated by the strong acid, hydrochloric acid, to form the ammonium (B1175870) salt.
The synthesis is typically carried out by dissolving L-Tyrosine in an aqueous solution of hydrochloric acid. researchgate.net The molar ratio of L-Tyrosine to hydrochloric acid is usually 1:1. researchgate.net The mixture is stirred until the L-Tyrosine is completely dissolved, indicating the formation of the salt. The resulting solution can then be used for crystal growth, as described in section 2.1.2, or the salt can be isolated by evaporating the solvent. researchgate.net The reaction is generally performed at a temperature below 60°C to prevent any potential degradation. researchgate.net
Derivatization for Bioactive Compounds
This compound and its ester derivatives are valuable starting materials for the synthesis of more complex, bioactive compounds.
Synthesis of L-Tyrosine Alkyl Ester Hydrochlorides
The synthesis of L-Tyrosine alkyl ester hydrochlorides with longer alkyl chains can be achieved through the esterification of L-Tyrosine with various fatty alcohols. This process is often catalyzed by an acid such as p-toluenesulfonic acid. academie-sciences.frresearchgate.net Following the esterification, the resulting amino acid ester is treated with hydrogen chloride gas to convert the free amino group into the hydrochloride salt. academie-sciences.frresearchgate.net
Derivatives with Antiproliferative Properties
The chemical scaffold of L-Tyrosine has been extensively utilized to develop novel compounds with potential anticancer properties. Research has demonstrated that modifications such as acylation and esterification of L-Tyrosine can produce derivatives with significant antiproliferative activities, particularly against cancer cell lines like HeLa and MCF-7. academie-sciences.fracademie-sciences.fr The tyrosine framework can be incorporated into more complex molecules or conjugated with known cytotoxic agents to enhance their efficacy and target specificity. academie-sciences.frmdpi.com Furthermore, coordination complexes involving L-Tyrosine have been synthesized and investigated for their antiproliferative effects. For instance, ruthenium-nitrosyl complexes incorporating L-Tyrosine have been prepared and shown to possess antiproliferative activity. acs.org The following sections detail specific classes of these derivatives.
Formation of Tyrosine-Chlorambucil Derivatives
A significant strategy in cancer chemotherapy is the targeted delivery of cytotoxic drugs. To this end, derivatives combining L-Tyrosine and the anticancer agent chlorambucil (B1668637) have been synthesized. nih.govsigmaaldrich.com These conjugates are designed to leverage amino acid transporters that are often overexpressed in cancer cells, thereby increasing the intracellular concentration of the drug. mdpi.com
The synthesis typically begins with an L-Tyrosine ester, such as L-tyrosine methyl ester hydrochloride. academie-sciences.fracademie-sciences.fr This starting material is coupled with a modified chlorambucil molecule that includes a spacer chain, for example, a 6-aminohexanoic or 11-amino-undecanoic acid linker. academie-sciences.fracademie-sciences.fr This coupling reaction targets the α-amine function of the tyrosine ester. academie-sciences.fracademie-sciences.fr The resulting tyrosine-chlorambucil methyl ester derivatives can be further modified; for instance, reduction with lithium borohydride (B1222165) (LiBH₄) converts the methyl ester group into a primary alcohol, yielding tyrosinol-chlorambucil derivatives. academie-sciences.fracademie-sciences.fr
Studies on these derivatives have revealed important structure-activity relationships. The length of the spacer chain between the tyrosine moiety and chlorambucil significantly influences the compound's cytotoxic efficacy. nih.govsigmaaldrich.com
| Derivative Class | Starting Material | Key Reagents/Steps | Target Cell Lines | Research Finding |
| Tyrosine-Chlorambucil Methyl Esters | L-Tyrosine methyl ester hydrochloride | Chlorambucil with spacer, Coupling agents | MCF-7, MDA-MB-231 | Enhanced cytotoxic effects compared to chlorambucil alone. academie-sciences.fr |
| Tyrosinol-Chlorambucil Derivatives | Tyrosine-Chlorambucil Methyl Esters | LiBH₄ (Reduction) | MCF-7 (ER+) | Derivatives with a 10-carbon spacer showed selectivity for the MCF-7 cell line. nih.govsigmaaldrich.com |
| Tyrosinamide-Chlorambucil Derivatives | m-hydroxyphenyl–tyrosinamide | Chlorambucil with spacer | MCF-7, MDA-MB-231 | A spacer chain of five carbons was found to be more beneficial than a ten-carbon spacer. academie-sciences.frnih.gov |
Synthesis of Tyrosine Based Hydroxamic Acids
Tyrosine-based hydroxamic acids represent another class of derivatives with significant biological activity, particularly as inhibitors of histone deacetylases (HDACs), a promising target in cancer therapy. nih.govresearchgate.net The synthesis of these compounds is a multi-step process that often involves protecting group chemistry to ensure regioselectivity. academie-sciences.fracademie-sciences.fr
A common synthetic route starts with the protection of the amino group of tyrosine, typically with a di-tert-butyl-dicarbonate (Boc) group. academie-sciences.fracademie-sciences.fr The protected tyrosine then undergoes a coupling reaction with an amine, such as phenylamine. academie-sciences.fracademie-sciences.fr This is followed by the alkylation of the phenolic hydroxyl group using a reagent like methyl bromoacetate. academie-sciences.fracademie-sciences.fr Subsequently, the N-Boc protecting group is removed, and the now-free amino group is acylated, for example, with 3-phenylpropionic acid. academie-sciences.fracademie-sciences.fr The final step involves treating the intermediate with hydroxylamine (B1172632) (often as NH₂OK in methanol) to form the desired hydroxamic acid moiety. academie-sciences.fracademie-sciences.fr Another approach starts with L-Tyrosine ethyl ester HCl, which is then elaborated through several steps to yield the final hydroxamic acid derivatives. scholarsresearchlibrary.com
| Starting Material | Synthetic Strategy | Key Intermediates | Target Application |
| L-Tyrosine | N-Boc protection, coupling, alkylation, deprotection, acylation, hydroxamic acid formation. academie-sciences.fracademie-sciences.fr | N-Boc-tyrosine, N-acyl tyrosine ester | HDAC Inhibition. nih.govresearchgate.net |
| L-Tyrosine ethyl ester HCl | Esterification of L-Tyrosine, followed by multi-step synthesis. scholarsresearchlibrary.com | L-Tyrosine ethyl ester | Antitumor Agents. scholarsresearchlibrary.com |
Preparation of L-Tyrosine Derived Hydantoins
Hydantoins are five-membered heterocyclic compounds that can be readily synthesized from amino acids. L-Tyrosine-derived hydantoins serve as important intermediates in the synthesis of other complex molecules and as building blocks for novel polymers. rsc.orgnih.gov
A straightforward method for preparing L-tyrosine derived hydantoin (B18101) involves the reaction of L-Tyrosine with potassium cyanate (B1221674) in an acidic medium. academie-sciences.fracademie-sciences.fr This reaction proceeds through the formation of a hydantoic acid intermediate, which then undergoes acid-catalyzed cyclization to form the hydantoin ring. rsc.org This method, based on Dakin's original work, has been used to prepare L-5-p-hydroxybenzylhydantoin from L-Tyrosine. rsc.org These hydantoin derivatives can be further functionalized. For example, a vinyl derivative of tyrosine-derived hydantoin has been synthesized and subsequently copolymerized to create N-halamine polymers with potent antibacterial properties. nih.gov
Synthesis of L-Tyrosine Schiff Bases and Imine Derivatives
Schiff bases, characterized by the imine (C=N) functional group, are versatile compounds in medicinal chemistry and are readily formed from the condensation of a primary amine with an aldehyde or ketone. academie-sciences.frinformahealthcare.com L-Tyrosine and its esters, containing a primary amino group, are excellent substrates for this reaction.
The synthesis is typically carried out by condensing L-Tyrosine or L-Tyrosine methyl ester with various aldehydes. academie-sciences.fracademie-sciences.fr For instance, reacting L-Tyrosine with o-vanillin yields the corresponding Schiff base. academie-sciences.fracademie-sciences.fr Similarly, L-Tyrosine methyl ester can be reacted with aldehydes like 2-hydroxy-1-naphthaldehyde (B42665) or 3-tert-butyl-2-hydroxybenzaldehyde (B1333914) in the presence of a base such as triethylamine (B128534) to form imine derivatives. academie-sciences.fracademie-sciences.fr These Schiff base ligands, containing hydroxyl, imine, and carboxyl groups, are excellent chelators and have been used to synthesize metal complexes, such as diorganotin complexes, through one-pot reactions. informahealthcare.com
Preparation of O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine
Protected amino acids are crucial for peptide synthesis. O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine is a key unnatural amino acid derivative used in the synthesis of various polypeptides and drug molecules. google.com Its preparation from L-Tyrosine is a multi-step process designed to achieve high yield and enantiomeric purity. google.com
A reported high-yield method involves four main stages: google.com
Esterification: L-Tyrosine is first converted to its methyl ester hydrochloride salt. This is typically achieved by reacting L-Tyrosine with thionyl chloride in methanol at low temperatures, followed by refluxing. This step yields L-tyrosine methyl ester hydrochloride as a white solid with high purity (e.g., >97%). google.comgoogle.com
Amidation: The amino group of the L-tyrosine methyl ester hydrochloride is then protected, for example, by reacting it with trifluoroacetic anhydride (B1165640) in the presence of pyridine. google.com
Etherification/Hydrolysis: A key "one-pot" step involves the alkylation of the phenolic hydroxyl group, followed by the hydrolysis of the methyl ester. google.com
Amidation (Fmoc Protection): In the final step, the free amino group is protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This is accomplished by reacting the intermediate with a reagent like 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-osu) in a solution of sodium carbonate and tetrahydrofuran. lookchem.com
Advanced Synthetic Techniques
Beyond classical organic reactions, advanced synthetic techniques are being employed to produce L-Tyrosine derivatives more efficiently and with greater specificity. These methods include biocatalysis and the strategic use of L-Tyrosine as a chiral starting material.
Biocatalytic and Enzymatic Synthesis: Enzymes offer high specificity and mild reaction conditions, making them attractive for industrial synthesis. google.com Engineered polypeptides, such as variants of tyrosine phenol-lyase (TPL), can catalyze the synthesis of L-Tyrosine and its derivatives from simple precursors like phenol (B47542), pyruvate (B1213749), and ammonia. google.com This enzymatic approach avoids the harsh conditions and multi-step processes of some chemical syntheses. google.com Other biocatalytic derivatizations can specifically target the α-amino, α-carboxyl, or phenolic hydroxyl groups of L-tyrosine to produce a variety of high-value chemicals. sci-hub.se
L-Tyrosine as a Chiral Pool: L-Tyrosine is an economical and readily available chiral precursor for the asymmetric synthesis of complex natural products, particularly alkaloids. researchgate.net Its inherent chirality and functional groups can be strategically manipulated over multiple steps to construct architecturally complex and medicinally potent molecules, providing a significant advantage over non-chiral starting materials. researchgate.net
Crystallization-Induced Asymmetric Transformation (CIAT): For obtaining enantiomerically pure materials, CIAT is a powerful technique. While often applied to racemic mixtures, it is relevant to the synthesis of L-Tyrosine. For example, racemic phenylalanine methyl ester derivatives can be resolved via salt formation with a chiral acid in the presence of an aldehyde. The in-situ racemization of the undesired enantiomer and the selective crystallization of the desired one allows for a theoretical yield of 100% of a single enantiomer, which can then be converted to L-Tyrosine. ut.ac.ir
Industrial Fermentation with Engineered E. coli Strains
The industrial production of L-Tyrosine has been significantly enhanced through the metabolic engineering of microbial strains, with Escherichia coli being a prominent host organism. nih.gov These engineered strains are designed to overproduce L-Tyrosine by manipulating key metabolic pathways to direct the carbon flow towards the synthesis of this aromatic amino acid. asm.orgresearchgate.net While the fermentation process yields L-Tyrosine, the conversion to its hydrochloride salt is typically achieved during downstream processing, where the purified L-Tyrosine is treated with hydrochloric acid to facilitate crystallization and improve handling.
Metabolic engineering strategies for enhancing L-Tyrosine production in E. coli focus on several key areas:
Upregulation of the Shikimate Pathway: The shikimate pathway is the central metabolic route for the biosynthesis of aromatic amino acids. asm.org Key enzymes in this pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) and chorismate mutase, are often overexpressed to increase the flux towards chorismate, a crucial precursor for L-Tyrosine. nih.gov
Deregulation of Feedback Inhibition: Native enzymes in the L-Tyrosine biosynthetic pathway are often subject to feedback inhibition by the final product. To overcome this, feedback-resistant variants of enzymes like chorismate mutase/prephenate dehydrogenase (TyrA) and DAHPS (encoded by aroG or aroF) are introduced into the production strains. uq.edu.au
Elimination of Competing Pathways: To maximize the carbon flow towards L-Tyrosine, competing metabolic pathways are often attenuated or knocked out. This includes pathways leading to the synthesis of other aromatic amino acids like L-phenylalanine and L-tryptophan, as well as pathways that consume key precursors like phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). researchgate.netresearchgate.net
Enhancement of Precursor Availability: Strategies to increase the intracellular pools of PEP and E4P, such as the overexpression of transketolase (tktA) and PEP synthase (ppsA), have been shown to improve L-Tyrosine titers. asm.orgresearchgate.net
Optimization of Fermentation Conditions: In addition to genetic modifications, the optimization of fermentation parameters such as medium composition, pH, temperature, and feeding strategies is crucial for achieving high-titer production of L-Tyrosine. uq.edu.auresearchgate.net
The application of these metabolic engineering principles has led to the development of highly efficient E. coli strains capable of producing significant quantities of L-Tyrosine.
| Engineered E. coli Strain | Key Genetic Modifications | L-Tyrosine Titer (g/L) | Yield (g/g glucose) | Fermentation Time (h) | Reference |
|---|---|---|---|---|---|
| E. coli BTY2.13 | Overexpression of feedback-resistant aroG and tyrA, aroL, and tyrC; knockout of tyrP transporter. | 43.14 | Not Reported | Not Reported | uq.edu.au |
| Engineered E. coli (Olson et al.) | Replacement of native tyrA promoter with trc promoter. | 9.7 | 0.10 | Not Reported | nih.gov |
| Engineered E. coli (Ping et al.) | Manipulation of aroG, tyrA, tktA, ppsA, and other key genes; transporter engineering. | 92.5 | 0.266 | 62 | researchgate.net |
| Engineered E. coli (Patnaik et al.) | Deletion of pheA gene region; overexpression of tyrA. | 55 | 0.09 | 48 | researchgate.net |
Utilization of L-Tyrosine in Unnatural Amino Acid Synthesis
L-Tyrosine is a versatile precursor for the synthesis of a wide array of unnatural amino acids (UAAs), which are valuable tools in drug discovery, protein engineering, and materials science. rsc.org The reactive phenolic hydroxyl group, along with the amino and carboxyl groups, provides multiple sites for chemical and enzymatic derivatization. nih.govresearchgate.net
Several methodologies have been developed to convert L-Tyrosine into structurally diverse UAAs:
Biocatalytic Derivatization: Enzymes offer a highly specific and environmentally friendly route to UAA synthesis. researchgate.net For instance, tyrosine phenol-lyase (TPL) can catalyze the synthesis of L-DOPA from catechol, pyruvate, and ammonia. researchgate.net Other enzymes, such as tyrosine aminotransferase, have been employed to synthesize L-thienylalanines. rsc.org
Chemical Synthesis: Traditional organic synthesis methods provide access to a broad range of UAAs starting from L-Tyrosine. A notable example is the palladium-catalyzed Heck coupling reaction, which has been used to synthesize fluorescent UAAs by coupling protected diiodo-L-tyrosine with various styrene (B11656) analogs. researchgate.netnih.gov This method allows for the introduction of diverse functionalities and the creation of UAAs with tailored optical properties.
Enzymatic Resolution: For the production of enantiomerically pure D-isomers of tyrosine, which are considered unnatural amino acids, enzymatic resolution methods are employed. google.com This often involves the acylation of DL-tyrosine followed by the stereoselective hydrolysis of the N-acetyl-D-tyrosine by a D-acylase, allowing for the separation of the D- and L-enantiomers. google.com
The derivatization of L-Tyrosine has yielded a variety of unnatural amino acids with novel properties and applications.
| Unnatural Amino Acid | Synthesis Method | Precursor | Key Reagents/Enzymes | Reference |
|---|---|---|---|---|
| L-3,4-dihydroxyphenylalanine (L-DOPA) | Biocatalytic Synthesis | L-Tyrosine | Tyrosinase | researchgate.net |
| Fluorescent UAAs (Stilbene and meta-phenylenevinylene backbone) | Palladium-catalyzed Heck Coupling | Protected diiodo-L-tyrosine | Styrene analogs, Palladium catalyst | researchgate.netnih.gov |
| 2,6-Dimethyl-L-tyrosine | Multi-step Chemical Synthesis | 3,5-dimethylphenol | Palladium-catalyzed coupling, [Rh(1,5-COD)-(R,R-DIPAMP)]BF4 | thieme-connect.com |
| 3-Iodo-L-tyrosine | Site-specific incorporation in proteins | 3-Iodo-L-tyrosine | Engineered tyrosyl-tRNA synthetase | pnas.orgnih.gov |
| D-Tyrosine | Enzymatic Resolution | DL-Tyrosine | D-acylase | google.com |
Crystallographic and Structural Research
Crystal Growth and Characterization
The successful growth of high-quality single crystals is a prerequisite for accurate structural analysis. The slow evaporation technique has been widely and successfully utilized for growing L-Tyrosine hydrochloride crystals suitable for a range of characterization methods.
The slow evaporation solution growth technique is a common and effective method for obtaining single crystals of this compound. researchgate.net This process involves dissolving the synthesized this compound salt in a suitable solvent to create a saturated or supersaturated solution. The solution is then allowed to evaporate slowly at a controlled temperature, leading to the gradual formation of crystals. inoe.roresearchgate.net To ensure high-quality crystals, the solution is typically filtered to remove any insoluble impurities or dust particles. ijert.org Seed crystals, obtained from spontaneous nucleation, are often introduced into the supersaturated solution to promote the growth of larger, well-defined single crystals. researchgate.net Researchers have reported growing crystals with dimensions of several millimeters using this method. researchgate.net
The quality and size of the grown crystals are highly dependent on the growth parameters. For this compound, aqueous solutions of hydrochloric acid (HCl) are commonly used as the solvent. inoe.roiucr.org One study specified the use of 2 Normal HCl at ambient temperature to prepare the supersaturated solution. inoe.ro Another investigation maintained a constant temperature of 25°C for the slow evaporation process. metallum.com.br The synthesis of the this compound salt itself can be achieved by dissolving L-tyrosine in hydrochloric acid, sometimes with gentle heating below 60°C to facilitate dissolution before the evaporation process begins. researchgate.net The growth period can vary, with reports of harvesting bulk crystals after approximately fifteen days. researchgate.net
Crystal System and Space Group Analysis
X-ray diffraction studies have been pivotal in determining the precise crystal structure of this compound. These analyses have consistently identified its crystal system and space group, which are fundamental descriptors of its crystallographic nature.
This compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. metallum.com.brias.ac.in The specific space group has been determined to be P21. metallum.com.brias.ac.inias.ac.in This non-centrosymmetric space group is a key factor contributing to the material's second-order nonlinear optical properties. The unit cell of this compound contains two molecules (Z = 2). metallum.com.brias.ac.in
Detailed crystallographic data from various studies are summarized in the table below.
| Parameter | Value (Srinivasan, 1959) ias.ac.in | Value (Frey et al., 1973) researchgate.net |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21 | P21 |
| a (Å) | 11.07 | 11.083(5) |
| b (Å) | 9.03 | 9.041(4) |
| c (Å) | 5.09 | 5.099(3) |
| β (°) | 91.8 | 91.82(3) |
| Volume (ų) | 508.6 | - |
| Z | 2 | - |
Structural Elucidation Techniques
A combination of X-ray diffraction techniques is employed to determine and refine the crystal structure of this compound, providing a detailed picture of the atomic arrangement within the crystal lattice.
Powder X-ray diffraction (PXRD) is a fundamental technique used to characterize the crystalline nature of this compound. The diffraction pattern, with its sharp and well-defined peaks, confirms the high degree of crystallinity of the grown material. ijert.orgresearchgate.net These indexed peaks are characteristic of the monoclinic crystal system. researchgate.net
For a more detailed structural analysis from powder data, the Rietveld refinement method is employed. metallum.com.br This technique involves fitting a calculated diffraction pattern to the experimental PXRD data, allowing for the refinement of various structural parameters, including lattice parameters, atomic positions, and thermal parameters. Successful Rietveld refinement for this compound has been reported with good agreement between the observed and calculated profiles, indicated by low R-values (e.g., Rwp = 8.49% and Rp = 6.29%). metallum.com.br This refinement process validates the structural model and provides precise information about the molecular conformation and intermolecular interactions within the crystal.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction analysis has been instrumental in determining the crystal system and lattice parameters of this compound. These studies have established that the compound crystallizes in the monoclinic system with the space group P21. aip.orgaip.org The unit cell contains two molecules. metallum.com.br
The lattice parameters, determined at room temperature (293 K) using MoKα radiation, are as follows:
| Parameter | Value |
| a | 11.083(5) Å |
| b | 9.041(4) Å |
| c | 5.099(3) Å |
| β | 91.82(3)° |
| Data sourced from AIP Publishing. aip.orgaip.org |
These findings from single crystal X-ray diffraction are consistent with results obtained from powder X-ray diffraction studies. researchgate.net
Neutron Diffraction for Hydrogen Atom Location
To precisely locate the hydrogen atoms within the crystal structure, a crucial detail for understanding hydrogen bonding, neutron diffraction techniques have been employed. aip.orgaip.orgresearchgate.net This method is particularly advantageous for scattering from hydrogen nuclei. The refinement of the this compound structure using neutron diffraction has confirmed that both the amino group and the carboxyl group are protonated. aip.orgaip.orgresearchgate.net This is in contrast to pure L-tyrosine, which exists as a zwitterion. aip.orgresearchgate.net
The precise positioning of all hydrogen atoms has been crucial for the detailed analysis of the hydrogen bonding network within the crystal. aip.orgaip.orgresearchgate.net
Conformational Analysis and Hydrogen Bonding Networks
The conformation of the this compound molecule in the crystalline state reveals specific orientations of its main chain and side chain. While the conformational angles of the main chain (C, Cα, N, O1, O2) and the side chain show only slight differences compared to pure L-tyrosine, the mutual orientation of these two parts of the molecule is distinctly different. aip.org In this compound, the nitrogen atom (N) is nearly trans to the Cγ of the phenyl group. aip.org
A defining feature of the this compound crystal structure is an extensive three-dimensional network of hydrogen bonds. aip.orgresearchgate.net Neutron diffraction studies have been essential in characterizing this network, which plays a critical role in the stability of the crystal lattice. aip.orgresearchgate.netacs.org The hydrogen bonding in the hydrochloride is considered to be weaker than in pure L-tyrosine, which is reflected in the lower barrier to rotation for the ammonium (B1175870) group, estimated to be 5.0 kcal/mole. aip.org
Studies on Radiation Effects via Electron Spin Resonance (ESR)
The impact of ionizing radiation, such as gamma rays, on single crystals of this compound has been extensively investigated using Electron Spin Resonance (ESR) spectroscopy. researchgate.netpnas.orgnih.gov These studies have identified the formation of various paramagnetic centers, or free radicals, as a result of irradiation.
Upon gamma-irradiation at room temperature, a primary radical identified is the tyrosyl radical, formed by the loss of a hydrogen atom from the phenolic hydroxyl group. researchgate.netpnas.orgnih.govacs.org High-frequency EPR and electron-nuclear double resonance (ENDOR) studies have revealed the presence of initially two distinct tyrosyl radicals with slightly different magnetic parameters. acs.org These radicals are observed to slowly evolve into a single, more stable radical conformation. acs.org The process of radical formation is thought to be a hydrogen atom transfer or a proton-coupled electron transfer, influenced by the crystal's hydrogen-bond network. acs.org
The principal g-values for one of the identified phenoxy radicals are:
| g-tensor component | Value (± 0.0005) |
| gx | 2.0023 |
| gy | 2.0067 |
| gz | 2.0045 |
| Data sourced from PNAS and PubMed. pnas.orgnih.gov |
The orientation of the g-tensor axes relative to the molecule has also been determined, with gx being perpendicular to the plane of the ring and gy along the C-O bond to the ring. pnas.orgnih.gov Analysis of the hyperfine structure in the ESR spectra has allowed for the determination of electron spin densities on the carbon atoms of the aromatic ring. pnas.orgnih.gov
Irradiation at a much lower temperature of 77 K also leads to the formation of paramagnetic centers, and their subsequent photochemical transformations have been studied. nih.gov
Biochemical and Metabolic Research on L Tyrosine As a Precursor
Biosynthesis Pathways
The synthesis of L-Tyrosine occurs through different pathways in mammals versus plants and microorganisms, highlighting distinct evolutionary strategies for producing this vital amino acid.
In mammals, L-Tyrosine is synthesized from the essential amino acid L-phenylalanine. wikipedia.orgsigmaaldrich.com This conversion is a critical metabolic step, catalyzed by the enzyme phenylalanine hydroxylase (PAH). sigmaaldrich.comwikipedia.org PAH is a monooxygenase that utilizes tetrahydrobiopterin (B1682763) as a cofactor to hydroxylate the phenyl group of L-phenylalanine, thereby forming L-Tyrosine. wikipedia.orgwikipedia.org This reaction is the rate-limiting step in the complete breakdown of phenylalanine. nih.gov The primary site of this conversion is the liver. sigmaaldrich.comresearchgate.net The body's ability to produce tyrosine is dependent on the availability of phenylalanine from dietary sources. nih.gov
Table 1: Key Components in Mammalian L-Tyrosine Synthesis
| Component | Description |
| L-Phenylalanine | An essential amino acid obtained from the diet that serves as the initial substrate. |
| Phenylalanine Hydroxylase (PAH) | The enzyme that catalyzes the conversion of L-phenylalanine to L-Tyrosine. sigmaaldrich.comwikipedia.org |
| Tetrahydrobiopterin (BH4) | A necessary cofactor for the catalytic activity of phenylalanine hydroxylase. wikipedia.orgwikipedia.org |
| L-Tyrosine | The resulting non-essential amino acid, which can then be used in protein synthesis or as a precursor for other molecules. wikipedia.orgsigmaaldrich.com |
In contrast to mammals, plants and microorganisms synthesize L-Tyrosine through the shikimate pathway. wikipedia.orgwikipedia.orgfrontiersin.orglongdom.orghebmu.edu.cn This seven-step metabolic route is absent in animals and is responsible for the de novo synthesis of aromatic amino acids, including L-Tyrosine, L-phenylalanine, and L-tryptophan. wikipedia.orglongdom.orgresearchgate.net The pathway begins with the condensation of phosphoenolpyruvate (B93156) and erythrose-4-phosphate and culminates in the formation of chorismate. longdom.orgasm.org
Chorismate is a key branch-point intermediate. For L-Tyrosine synthesis, chorismate is converted to prephenate by the enzyme chorismate mutase. wikipedia.orgasm.org From prephenate, two main routes to L-Tyrosine exist in these organisms:
Via p-hydroxyphenylpyruvate: Prephenate is oxidatively decarboxylated to form p-hydroxyphenylpyruvate. This reaction is catalyzed by prephenate dehydrogenase. Subsequently, p-hydroxyphenylpyruvate is transaminated to yield L-Tyrosine. wikipedia.orgwikipedia.orgnih.gov
Via arogenate (pretyrosine): In some bacteria and plants, prephenate is first converted to arogenate (also known as pretyrosine) through the action of prephenate aminotransferase. nih.govnih.govpnas.org Arogenate is then converted to L-Tyrosine by arogenate dehydrogenase. nih.govpnas.org Some organisms, like certain coryneform bacteria, exclusively use this arogenate branch for L-Tyrosine biosynthesis. nih.gov
Table 2: Key Steps in Plant and Microorganism L-Tyrosine Synthesis (Shikimate Pathway)
| Step | Substrate | Enzyme | Product |
| 1 | Chorismate | Chorismate Mutase | Prephenate |
| 2a | Prephenate | Prephenate Dehydrogenase | p-Hydroxyphenylpyruvate |
| 3a | p-Hydroxyphenylpyruvate | Aromatic Aminotransferase | L-Tyrosine |
| 2b | Prephenate | Prephenate Aminotransferase | Arogenate (Pretyrosine) |
| 3b | Arogenate (Pretyrosine) | Arogenate Dehydrogenase | L-Tyrosine |
Role as a Precursor in Neurotransmitter Synthesis
L-Tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters, which include dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). wikipedia.orgwikipedia.orgexamine.com This biosynthetic pathway is fundamental for neuronal communication and various physiological functions.
Following its synthesis, L-DOPA is rapidly converted to the neurotransmitter dopamine. wikipedia.orgwikipedia.org This decarboxylation reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC). wikipedia.orgwikipedia.orgproteopedia.org AADC utilizes pyridoxal (B1214274) phosphate (B84403) (the active form of vitamin B6) as a cofactor for this conversion. wikipedia.orgwikipedia.org While AADC can act on several aromatic L-amino acids, its role in converting L-DOPA to dopamine is a crucial step in the catecholamine synthesis pathway. wikipedia.orgproteopedia.org In most circumstances, this step is not the rate-limiting step; however, it becomes the controlling step in dopamine synthesis when individuals are treated with exogenous L-DOPA. wikipedia.orgproteopedia.org
In specific neurons and the adrenal medulla, dopamine can be further metabolized to produce norepinephrine (also known as noradrenaline). wikipedia.orgwikipedia.org This conversion is catalyzed by the enzyme dopamine β-hydroxylase (DBH), also referred to as dopamine β-monooxygenase. wikipedia.orgnih.govnih.gov This enzyme hydroxylates dopamine at the beta-carbon of its side chain. cvpharmacology.com The reaction occurs primarily inside synaptic vesicles and requires ascorbic acid (vitamin C) and molecular oxygen as cofactors. wikipedia.org
Table 3: Neurotransmitter Synthesis from L-Tyrosine
| Step | Precursor | Enzyme | Product | Cofactors |
| 1 | L-Tyrosine | Tyrosine Hydroxylase (TH) | L-DOPA | Iron (Fe2+), Tetrahydrobiopterin (BH4) |
| 2 | L-DOPA | Aromatic L-Amino Acid Decarboxylase (AADC) | Dopamine | Pyridoxal Phosphate (PLP) |
| 3 | Dopamine | Dopamine β-Hydroxylase (DBH) | Norepinephrine (Noradrenaline) | Ascorbic Acid, Oxygen (O2) |
Other Biological Roles (as L-Tyrosine)
Precursor to Melanin (B1238610)
Melanin, the pigment responsible for coloration in skin, hair, and eyes, is synthesized from L-Tyrosine in a multi-step process known as melanogenesis. nih.govnih.gov This intricate pathway begins with the enzymatic conversion of L-Tyrosine and is fundamental to providing photoprotection against ultraviolet (UV) radiation. nih.gov
Detailed Research Findings:
The initial and rate-limiting step in melanin synthesis is the hydroxylation of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by the enzyme tyrosinase. qiagen.commdpi.com Subsequently, tyrosinase further oxidizes L-DOPA to form dopaquinone (B1195961). nih.govnih.govqiagen.com From this point, the pathway can diverge to produce two main types of melanin: eumelanin (B1172464) (brown-black pigment) and pheomelanin (yellow-reddish brown pigment). nih.gov
Eumelanin Synthesis: In the absence of sulfhydryl compounds, dopaquinone undergoes intramolecular cyclization to form dopachrome. nih.gov This intermediate is then converted to 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which polymerize to form eumelanin. nih.govmdpi.com
Pheomelanin Synthesis: In the presence of cysteine or glutathione, dopaquinone is converted to cysteinyldopa (B216619) or glutathionyldopa, which then proceed through a series of reactions to form pheomelanin. nih.gov
Research has shown that L-Tyrosine not only acts as a substrate but can also regulate melanogenesis. Studies have demonstrated that increased L-Tyrosine levels can induce and stimulate tyrosinase activity, leading to increased melanin production. nih.gov Furthermore, dietary L-Tyrosine has been observed to enhance eumelanin synthesis in animals with black coats. thornevet.com
| Stage | Precursor | Key Enzyme | Product |
| 1 | L-Tyrosine | Tyrosinase | L-DOPA |
| 2 | L-DOPA | Tyrosinase | Dopaquinone |
| 3a (Eumelanin) | Dopaquinone | (Spontaneous/Enzymatic) | Dopachrome |
| 3b (Pheomelanin) | Dopaquinone | (with Cysteine/Glutathione) | Cysteinyldopa/Glutathionyldopa |
Precursor to Thyroid Hormones (Thyroxin, Triiodothyronine)
L-Tyrosine is an essential building block for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are critical regulators of metabolism. darwin-nutrition.frwikipedia.orgrupahealth.com The synthesis occurs within the thyroid gland and involves the iodination of tyrosine residues on a large glycoprotein (B1211001) called thyroglobulin. wikipedia.orgnumberanalytics.comguidetopharmacology.org
Detailed Research Findings:
The process begins with the uptake of iodide from the bloodstream into the thyroid follicular cells. numberanalytics.com This iodide is then oxidized to iodine by the enzyme thyroid peroxidase (TPO). numberanalytics.comresearchgate.net TPO subsequently catalyzes the incorporation of iodine onto the tyrosine residues of thyroglobulin, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). darwin-nutrition.frresearchgate.net
The final step in the synthesis is the coupling of these iodinated tyrosine residues, also catalyzed by TPO:
The coupling of one molecule of DIT with one molecule of MIT forms triiodothyronine (T3). youtube.com
The coupling of two molecules of DIT forms thyroxine (T4). youtube.com
| Precursor | Iodination Product | Coupled Hormone |
| L-Tyrosine (on Thyroglobulin) | Monoiodotyrosine (MIT) | Triiodothyronine (T3) (MIT + DIT) |
| L-Tyrosine (on Thyroglobulin) | Diiodotyrosine (DIT) | Thyroxine (T4) (DIT + DIT) |
Involvement in Coenzyme Q10 Synthesis
L-Tyrosine is a crucial precursor in the endogenous biosynthesis of Coenzyme Q10 (CoQ10), also known as ubiquinone. oregonstate.eduwikipedia.org CoQ10 is a vital lipid-soluble antioxidant and a key component of the mitochondrial electron transport chain, essential for cellular energy production. researchgate.net
Detailed Research Findings:
The biosynthesis of CoQ10 is a complex, multi-step process that involves the synthesis of a benzoquinone ring and a polyisoprenoid side chain. oregonstate.eduwikipedia.org L-Tyrosine provides the foundational structure for the benzoquinone ring. oregonstate.edumdpi.com The synthesis of the quinone moiety from tyrosine is a 17-step process that requires several vitamins as cofactors, including vitamin B6. ocl-journal.org
The pathway begins with the conversion of tyrosine to 4-hydroxybenzoate. oregonstate.educaldic.com This is then attached to a polyprenyl side chain, which is synthesized via the mevalonate (B85504) pathway. oregonstate.edu Subsequent modifications to the aromatic ring, including hydroxylations and methylations, lead to the final CoQ10 molecule. caldic.com The intricate nature of this synthesis highlights the importance of an adequate supply of L-Tyrosine and necessary vitamin cofactors for maintaining cellular energy metabolism and antioxidant defense. ocl-journal.orgub.edu
Role in Photosynthesis (Electron Donor)
In the realm of plant biology and photosynthesis, L-Tyrosine plays a critical role as an electron donor in Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. wikipedia.orgacs.org This function is integral to the process of oxygenic photosynthesis, where light energy is converted into chemical energy.
Detailed Research Findings:
Within the PSII reaction center, a specific tyrosine residue, known as TyrZ (or YZ), acts as an intermediate in the transfer of electrons from the water-oxidizing manganese cluster to the oxidized primary chlorophyll (B73375) donor, P680+. royalsocietypublishing.orgnih.govdiva-portal.org Upon light-induced charge separation, P680 becomes oxidized (P680+), and TyrZ donates an electron to reduce it back to its ground state. royalsocietypublishing.orgnih.gov In this process, the tyrosine residue itself becomes an oxidized radical (TyrZ•). nih.gov This tyrosine radical is then subsequently re-reduced by electrons derived from the oxidation of water at the manganese cluster. wikipedia.orgroyalsocietypublishing.org
Another redox-active tyrosine residue, TyrD, also exists in PSII and can act as an auxiliary, slower electron donor to P680+. nih.govdiva-portal.org Site-directed mutagenesis studies have been instrumental in identifying the specific tyrosine residues involved, confirming Tyr-161 of the D1 polypeptide as Z and Tyr-160 of the D2 polypeptide as D. nih.gov This electron-donating function of tyrosine is a fundamental aspect of the light-dependent reactions of photosynthesis.
Influence on Immune Function
The amino acid L-Tyrosine and the signaling process of tyrosine phosphorylation are pivotal in regulating the functions of immune cells. nih.govbegellhouse.com Tyrosine phosphorylation, the addition of a phosphate group to a tyrosine residue, is a key mechanism for signal transduction in the immune system. chemicalbook.comnih.gov
Detailed Research Findings:
Tyrosine phosphorylation is initiated by various stimuli, including signals from antigen receptors, integrins, and cytokine receptors. nih.gov This process is tightly regulated by the balance between the activities of tyrosine kinases (enzymes that add phosphate groups) and tyrosine phosphatases (enzymes that remove them). nih.govbegellhouse.com
Src family kinases are prominent tyrosine kinases in leukocytes (white blood cells) and play critical roles in numerous signaling pathways within these immune cells. nih.gov For instance, they are key in phosphorylating immunoreceptor tyrosine-based activation and inhibitory motifs, which are crucial for regulating immune responses. nih.gov The proper functioning of B cells and T cells, major players in the adaptive immune response, is heavily dependent on signaling pathways mediated by tyrosine kinases. frontiersin.organnualreviews.org The protein tyrosine phosphatase CD45, which is specific to leukocytes, is an important regulator of Src family kinase activity, acting as both a positive and negative regulator of immune cell function. begellhouse.comscilit.com Therefore, tyrosine phosphorylation is a fundamental process that governs immune cell development, activation, and response. frontiersin.org
Neurobiological and Neurochemical Investigations
Modulation of Catecholamine Levels in the Brain
L-Tyrosine hydrochloride administration has been shown to directly influence the levels of catecholamines and their metabolites within the brain. This modulation is a key aspect of its neurochemical profile, with effects varying across different brain regions and under different physiological states.
L-Tyrosine availability can significantly impact the synthesis and release of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), particularly in situations of high neuronal activity. nih.govnih.gov Research indicates that while L-Tyrosine administration may not substantially increase basal dopamine release in resting states, it can enhance it when neuronal firing is accelerated. nih.gov
In animal models, direct administration of L-Tyrosine into the brain has demonstrated region-specific effects. For instance, in the medial prefrontal cortex (MPFC), L-Tyrosine was found to elevate potassium-stimulated release of both DA and NE. nih.gov Conversely, in the striatum, a brain region with different dopaminergic pathway characteristics, the same precursor loading led to a decrease in stimulated DA release. nih.gov This highlights the complex and regionally dependent nature of L-Tyrosine's influence on catecholamine dynamics.
Interactive Data Table: Effect of L-Tyrosine on Stimulated Dopamine and Norepinephrine Release in Rat Brain
| Brain Region | L-Tyrosine Concentration | Effect on Dopamine (DA) Release | Effect on Norepinephrine (NE) Release |
| Medial Prefrontal Cortex (MPFC) | 125 µM | Increased | Not specified at this concentration |
| Medial Prefrontal Cortex (MPFC) | 125-250 µM | Increased | Increased |
| Striatum | 250 µM | Decreased | Not specified |
The administration of L-Tyrosine also leads to changes in the extracellular concentrations of major catecholamine metabolites, providing further evidence of its influence on catecholamine turnover. The principal metabolites of dopamine are 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), while 3-methoxy-4-hydroxyphenylglycol (MHPG) is a primary metabolite of norepinephrine.
Studies have shown that L-Tyrosine administration can increase the levels of these metabolites. In the MPFC of rats, L-Tyrosine elevated levels of DOPAC, HVA, and MHPG. nih.gov Specifically, DOPAC levels were increased with L-Tyrosine concentrations of 250–1000 μM, HVA at 1000 μM, and MHPG at 500–1000 μM. nih.gov In the striatum, an increase in DOPAC levels was observed at an L-Tyrosine concentration of 250 μM. nih.gov These findings suggest that an increased availability of the precursor amino acid directly enhances the synthesis and subsequent breakdown of catecholamines. nih.gov
Interactive Data Table: Effect of L-Tyrosine on Catecholamine Metabolite Levels in Rat Brain
| Brain Region | L-Tyrosine Concentration | Effect on DOPAC | Effect on HVA | Effect on MHPG |
| Medial Prefrontal Cortex (MPFC) | 250 - 1000 µM | Increased | Not specified | Not specified |
| Medial Prefrontal Cortex (MPFC) | 1000 µM | Increased | Increased | Increased |
| Medial Prefrontal Cortex (MPFC) | 500 - 1000 µM | Increased | Not specified | Increased |
| Striatum | 250 µM | Increased | No significant effect | Not measured |
The synthesis of dopamine from L-Tyrosine is a two-step process initiated by the enzyme tyrosine hydroxylase (TH), which converts L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). nih.gov This is the rate-limiting step in catecholamine biosynthesis, meaning the activity of TH is a critical control point for dopamine production. nih.govresearchgate.net L-DOPA is then converted to dopamine by DOPA decarboxylase. nih.gov
Research has demonstrated that L-Tyrosine can influence TH activity through phosphorylation, a key regulatory mechanism. Specifically, L-Tyrosine has been shown to increase the phosphorylation of TH at the serine 40 (Ser40) residue. karger.com This phosphorylation event is known to enhance the enzyme's activity, thereby promoting dopamine synthesis. karger.com This indicates that beyond simply providing the necessary substrate, L-Tyrosine can also actively upregulate the enzymatic machinery required for its conversion into dopamine.
Neurotransmitter Regulation and Release
This compound plays a significant role in the regulation and release of neurotransmitters within specific neural systems, primarily the dopaminergic and noradrenergic pathways.
The dopaminergic and noradrenergic systems are extensive networks in the brain that regulate a wide array of functions, including mood, attention, motivation, and executive function. L-Tyrosine, as the precursor to both dopamine and norepinephrine, is integral to the proper functioning of these systems. gssiweb.org By increasing the availability of this precursor, this compound can support the synthesis of these neurotransmitters, which is particularly crucial under conditions of high demand, such as stress. nih.gov
The influence of L-Tyrosine on these systems is underscored by the observation that its administration can help restore catecholamine levels that have been depleted by stressful conditions. examine.com This suggests a restorative or supportive role for L-Tyrosine in maintaining the integrity and function of dopaminergic and noradrenergic pathways during periods of high physiological or psychological demand.
Neurotransmitter turnover refers to the rate at which neurotransmitters are synthesized, released, and metabolized. L-Tyrosine has been shown to increase the turnover of catecholamines, particularly under conditions of stress. nih.gov When neurons are firing at an accelerated rate, the demand for dopamine and norepinephrine increases. L-Tyrosine supplementation appears to meet this demand by enhancing their synthesis, thereby increasing their turnover. nih.gov
This effect is believed to be a key mechanism by which L-Tyrosine can mitigate some of the cognitive deficits that arise from stress. nih.gov By supporting the sustained synthesis and release of catecholamines, L-Tyrosine helps to maintain optimal neurotransmitter signaling in the face of increased neuronal activity.
Studies on Catecholamine Depletion
The synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine (B1671497), is dependent on the availability of L-Tyrosine. nih.govwikipedia.org The enzyme tyrosine hydroxylase (TH) catalyzes the conversion of L-Tyrosine to L-DOPA, which is the rate-limiting step in this biosynthetic pathway. wikipedia.orgoup.com Consequently, the administration of L-Tyrosine can influence the production of these vital neurotransmitters, particularly in situations where their levels are depleted.
Stressful conditions have been shown to deplete catecholamine levels, which can in turn impair cognitive function. examine.com Research suggests that supplementation with L-Tyrosine may help restore these levels in the brain, thereby mitigating stress-induced cognitive decline. examine.com Studies involving both single-meal and chronic ingestion of protein, which increases L-Tyrosine levels, have demonstrated a corresponding increase in brain tyrosine concentrations and stimulation of catecholamine synthesis. nih.gov This effect is particularly noted in actively firing neurons, highlighting the dynamic relationship between precursor availability and neurotransmitter production. nih.gov
Experiments using techniques like in vivo microdialysis in rats have provided direct evidence of L-Tyrosine's impact on catecholamine metabolism. For instance, reverse dialysis of L-Tyrosine has been shown to elevate extracellular levels of catecholamine metabolites such as dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 3-methoxy-4-hydroxyphenylglycol (MHPG) in the medial prefrontal cortex and striatum. nih.gov
| Brain Region | Metabolite Increased | L-Tyrosine Concentration |
| Medial Prefrontal Cortex | DOPAC | 250–1000 μM |
| Medial Prefrontal Cortex | HVA | 1000 μM |
| Medial Prefrontal Cortex | MHPG | 500–1000 μM |
| Striatum | DOPAC | 250 μM |
Furthermore, tyrosine depletion experiments, where individuals consume an amino acid mixture lacking tyrosine and its precursor phenylalanine, have demonstrated that acute reductions in brain catecholamine levels can lead to decreased motivation and cognitive impairments. rug.nl Conversely, increasing L-Tyrosine intake may counteract decrements in working memory and information processing caused by demanding situations. wikipedia.orgrug.nl
Neuroprotective Mechanisms (Theoretical/Investigational)
The potential neuroprotective effects of L-Tyrosine are an area of ongoing investigation, with several theoretical mechanisms being explored.
One proposed mechanism involves the antioxidant properties of catecholamines themselves. examine.com While high levels of dopamine can contribute to oxidative stress and neuronal damage, some research suggests that under certain conditions, catecholamines may act as antioxidants in the brain. examine.comoup.com L-Tyrosine's role as a precursor to these molecules is therefore central to this potential neuroprotective pathway.
Another area of investigation focuses on the impact of L-Tyrosine on oxidative stress parameters within the brain. Acute administration of L-Tyrosine in young rats was found to increase levels of thiobarbituric acid reactive species (an indicator of lipid peroxidation) in the hippocampus and protein carbonyl levels (a marker of protein oxidation) in the cerebellum, hippocampus, and striatum. nih.gov The same study also noted a decrease in the activity of the antioxidant enzyme superoxide (B77818) dismutase in these brain regions, while catalase activity increased in the striatum. nih.gov These findings suggest a complex relationship between L-Tyrosine administration and oxidative balance in the brain, indicating that high concentrations may contribute to oxidative stress. nih.gov
Conversely, some studies suggest a protective role for L-Tyrosine against oxidative damage. The antioxidant activity of L-Tyrosine is attributed to its side chain, which can donate a proton to neutralize free radicals. This is a characteristic shared with other aromatic amino acids. Furthermore, under conditions of oxidative stress, the abnormal tyrosine isomer meta-tyrosine can be formed from phenylalanine. nih.gov The enzyme tyrosine aminotransferase, which metabolizes tyrosine, also acts on meta-tyrosine, and its induction may be a protective response to oxidative stress. nih.gov
Pharmacological Research and Mechanisms of Action As L Tyrosine
Pharmacodynamics and Target Interactions
L-Tyrosine interacts with several enzymes that are central to metabolic and signaling pathways. Its primary roles include serving as a building block for protein synthesis and as a precursor for the synthesis of catecholamine neurotransmitters. drugbank.com
Tyrosine 3-monooxygenase, more commonly known as tyrosine hydroxylase (TH), is the rate-limiting enzyme in the biosynthesis of catecholamines, which include dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). wikipedia.org L-Tyrosine is the natural substrate for this enzyme. wikipedia.orgnih.gov
The reaction catalyzed by tyrosine hydroxylase involves the hydroxylation of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.orgharvard.edu This process requires molecular oxygen (O₂), iron (Fe²⁺), and tetrahydrobiopterin (B1682763) as cofactors. wikipedia.org The enzyme exhibits high specificity for L-Tyrosine. wikipedia.org While it can hydroxylate L-phenylalanine to form L-tyrosine, other compounds like tryptophan are poor substrates. wikipedia.org The activity of tyrosine hydroxylase is a critical control point for the synthesis of these vital neurotransmitters, and its function is directly dependent on the availability of its substrate, L-Tyrosine. wikipedia.org
Table 1: Tyrosine Hydroxylase Reaction Summary
| Substrate | Enzyme | Cofactors | Product |
|---|
Tyrosine-tRNA ligase, also known as tyrosyl-tRNA synthetase, is an essential enzyme involved in protein biosynthesis. wikipedia.orgdrugbank.com Its primary function is to catalyze the attachment of L-Tyrosine to its specific transfer RNA molecule, tRNA(Tyr). uniprot.orguniprot.org This process, called aminoacylation, ensures that tyrosine is correctly incorporated into polypeptide chains during translation of the genetic code. wikipedia.org
The reaction occurs in two steps:
L-Tyrosine is activated by adenosine (B11128) triphosphate (ATP) to form a tyrosyl-adenylate (Tyr-AMP) intermediate, with the release of pyrophosphate. uniprot.org
The activated tyrosine residue is then transferred from Tyr-AMP to the 3' end of its cognate tRNA(Tyr), releasing adenosine monophosphate (AMP). wikipedia.orguniprot.org
The enzyme requires magnesium for its activity. uniprot.org This catalytic action is fundamental for the fidelity of protein synthesis in virtually all living organisms. wikipedia.orguniprot.org
Table 2: Tyrosine-tRNA Ligase Reaction
| Substrates | Enzyme | Products |
|---|
Tyrosine aminotransferase (TAT) is a key enzyme in the catabolism (breakdown) of tyrosine. wikipedia.orguniprot.org It is predominantly found in the liver and catalyzes the first and rate-limiting step in the degradation pathway of this amino acid. wikipedia.org The enzyme facilitates the transfer of an amino group from L-Tyrosine to α-ketoglutarate. wikipedia.orgnih.gov
This transamination reaction yields 4-hydroxyphenylpyruvate and L-glutamate. wikipedia.orgnih.gov The products of this reaction can subsequently enter central metabolic pathways, such as the citric acid cycle, for energy production. wikipedia.org Tyrosine aminotransferase utilizes pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor, which is essential for its catalytic activity. wikipedia.orgnih.gov While its primary substrate is tyrosine, it can also act on other aromatic amino acids like phenylalanine, though with much lower efficiency. uniprot.orgnih.gov
Table 3: Tyrosine Aminotransferase Reaction
| Substrates | Enzyme | Cofactor | Products |
|---|
Absorption and Distribution
The journey of L-Tyrosine from dietary intake to its sites of action involves sophisticated transport mechanisms across cellular barriers.
Following ingestion, L-Tyrosine is absorbed from the lumen of the small intestine into the bloodstream. nih.govdrugbank.com This process is not passive; it occurs via a sodium-dependent active transport system. nih.govphysiology.orgphysiology.org This mechanism utilizes the electrochemical gradient of sodium ions across the intestinal epithelial cells to drive the uptake of tyrosine against its concentration gradient, ensuring efficient absorption from dietary sources. physiology.org
For L-Tyrosine to be utilized for neurotransmitter synthesis in the brain, it must cross the highly selective blood-brain barrier (BBB). mdpi.com This transport is mediated by a specific carrier system known as the L-type amino acid transporter 1 (LAT1). mdpi.comnih.gov This transporter is responsible for carrying large neutral amino acids (LNAAs) into the brain. mdpi.comnih.gov
L-Tyrosine shares this transporter with other LNAAs, including phenylalanine, tryptophan, leucine, isoleucine, and valine. nih.govresearchgate.net Consequently, these amino acids compete with each other for transport across the BBB. nih.govresearchgate.net High plasma concentrations of other LNAAs can therefore reduce the uptake of tyrosine into the brain, and conversely, elevated plasma tyrosine can inhibit the transport of other LNAAs. mdpi.comnih.gov This competitive interaction is a critical factor in determining the brain's supply of tyrosine for catecholamine synthesis. mdpi.com Studies have shown that administering a mixture of LNAAs can block the transport of phenylalanine into the brain in individuals with phenylketonuria (PKU). mdpi.comnih.gov
Drug Delivery Systems for Enhanced Brain Permeation
While L-Tyrosine can cross the blood-brain barrier (BBB) via the large neutral amino acid (LNAA) transporter, competition with other LNAAs from dietary protein can limit its uptake into the brain. To overcome this limitation and enhance its therapeutic potential, various drug delivery systems have been explored. These strategies aim to increase the brain's concentration of L-Tyrosine following administration. One approach involves the use of nanoparticles or liposomes to encapsulate L-Tyrosine, potentially facilitating its transport across the BBB through different mechanisms and protecting it from peripheral metabolism. The development of more efficient delivery systems is a key area of research to maximize the central nervous system effects of L-Tyrosine for various therapeutic applications.
Nanoparticle-Designed Formulas for L-Tyrosine Delivery
The development of nanoparticle-based systems for L-Tyrosine delivery is a significant area of research, aiming to improve its efficacy in various therapeutic contexts, from gene therapy to cancer treatment. These nanocarriers are designed to be biodegradable, biocompatible, and capable of targeted delivery.
Researchers have successfully formulated L-tyrosine polyphosphate (LTP) nanoparticles as non-viral vectors for in vivo gene delivery. nih.gov These nanoparticles, typically ranging from 100 to 700 nm in diameter, are synthesized from a biodegradable polymer that breaks down into non-toxic components like desaminotyrosine, L-tyrosine, and phosphates. nih.gov To enhance their in vivo performance, the surface of these LTP nanoparticles is often decorated with polyethylene (B3416737) glycol (PEG), which helps in evading the immune system. nih.gov Furthermore, targeting moieties such as folic acid can be conjugated to the PEG layer, enabling specific delivery to cells that overexpress folate receptors, like certain cancer cells. acs.orgnih.gov Studies have shown that folic acid-decorated LTP nanoparticles exhibit a tenfold greater attachment to HeLa cervical cancer cells compared to non-targeted nanoparticles. acs.org
Another innovative approach involves the creation of enzyme-responsive amphiphilic poly(ester-urethane)s derived from L-Tyrosine. acs.orgnih.gov These polymers self-assemble into nanoparticles of approximately 200 ± 10 nm, which can encapsulate anticancer drugs like doxorubicin (B1662922) (DOX) and camptothecin (B557342) (CPT). acs.orgnih.govresearchgate.net A key feature of these nanocarriers is their stability under normal extracellular conditions and their ability to undergo enzymatic biodegradation within the intracellular environment of cancer cells, leading to a targeted release of the encapsulated drug. acs.orgnih.gov This targeted delivery has been shown to increase the uptake of drugs by cancer cells by 8 to 10 times compared to the administration of the free drug. acs.orgnih.gov
In a different application, L-Tyrosine has been loaded into poly(ε-caprolactone) (PCL) nanoparticles to augment the antitumoral effects of direct electric current. dovepress.comnih.gov These L-Tyrosine-loaded PCL nanoparticles, which have a slightly negative surface potential, demonstrated an encapsulation efficiency of about 30% and a rapid release of approximately 80% of the L-Tyrosine within the first three hours. dovepress.comnih.gov The combination of these nanoparticles with direct current treatment significantly increased cytotoxicity in a murine multidrug-resistant melanoma cell line model, highlighting a novel chemo-electrical therapeutic strategy. dovepress.com
Table 1: Research Findings on Nanoparticle-Designed Formulas for L-Tyrosine Delivery
| Nanoparticle Type | Core Components | Size | Key Findings | Citations |
| L-Tyrosine Polyphosphate (LTP) Nanoparticles | L-Tyrosine Polyphosphate, Polyethylene Glycol (PEG) | 100-700 nm | Successful in vivo gene transfection; non-immunogenic; surface can be decorated with folic acid for targeted delivery to cancer cells. | nih.govacs.org |
| Poly(ester-urethane) Nanocarriers | L-Tyrosine based amphiphilic poly(ester-urethane)s | ~200 nm | Stable at extracellular conditions; undergo intracellular enzymatic degradation for targeted drug release in cancer cells; increased drug uptake by 8-10 fold. | acs.orgnih.govresearchgate.net |
| Poly(ε-caprolactone) (PCL) Nanoparticles | Poly(ε-caprolactone), L-Tyrosine | ~180-200 nm | Encapsulation efficiency of ~30%; enhances antitumoral activity of direct electric current in melanoma cells. | dovepress.comnih.gov |
Microencapsulation Strategies
Microencapsulation is another key strategy being investigated to improve the delivery and stability of L-Tyrosine and related compounds. This technique involves entrapping the active substance within a biocompatible polymer matrix, which can protect it from degradation and allow for a controlled or sustained release. upc.edu
One area of research has focused on the microencapsulation of tyrosinase, the enzyme that metabolizes L-Tyrosine. In these studies, tyrosinase is encapsulated within artificial cells with polymeric membranes. tandfonline.commcgill.ca This method protects the enzyme from the harsh environment of the gastrointestinal tract, allowing for oral administration to lower systemic L-Tyrosine levels, which is a potential therapeutic strategy for conditions like melanoma. tandfonline.commcgill.ca In vitro studies demonstrated that microencapsulated tyrosinase is significantly more stable than the free enzyme at varying pH levels and temperatures. For instance, after one hour at 37°C in a pH 2 environment, the microencapsulated enzyme retained about 30% of its activity. tandfonline.com Long-term oral administration in animal models showed a significant decrease in plasma tyrosine levels. mcgill.ca
The concept of microencapsulation has also been applied to improve the organoleptic properties of formulations containing L-Tyrosine. For instance, in the development of a powdered beverage, a masking matrix based on maltodextrin (B1146171) and whey protein isolate was created to reduce the bitterness of L-Tyrosine. chnpu.edu.ua This approach, a form of microencapsulation, also helped to stabilize other active ingredients in the formula. chnpu.edu.ua
Furthermore, research into L-tyrosine polyphosphate (LTP) has extended to the creation of microparticles for the delivery of proteins. researchgate.net These LTP microparticles, which degrade over a seven-day period, have been shown to be non-cytotoxic and capable of achieving a complete release of the encapsulated protein over six days. researchgate.net While this study focused on protein delivery, the technology demonstrates a viable platform for the microencapsulation and controlled release of L-Tyrosine itself. The principles of using hydrogel beads, for example from pectin (B1162225) and resistant starch, for the controlled gastrointestinal release of bioactive compounds are also applicable to L-Tyrosine, offering protection from stomach acid and targeted release in the intestine. frontiersin.org
Table 2: Research Findings on Microencapsulation Strategies
| Encapsulation Method | Core Components | Purpose | Key Findings | Citations |
| Artificial Cells | Polymeric membrane, Tyrosinase | Lower systemic L-Tyrosine levels via oral administration. | Microencapsulation protects the enzyme from degradation, enhancing stability at various pH and temperatures; effective in lowering plasma tyrosine in vivo. | tandfonline.commcgill.ca |
| Masking Matrix | Maltodextrin, Whey Protein Isolate | Reduce bitterness of L-Tyrosine in a powdered beverage. | Successfully masked bitterness and improved organoleptic quality and stability of the formulation. | chnpu.edu.ua |
| LTP Microparticles | L-Tyrosine Polyphosphate (LTP) | Controlled delivery of proteins (e.g., FITC-BSA). | Microparticles degrade over 7 days, providing controlled release over 6 days; demonstrated to be non-cytotoxic. | researchgate.net |
Analytical Chemistry Methodologies
Quantification of L-Tyrosine and its Derivatives
Several methods have been developed for the precise measurement of L-Tyrosine concentrations in different matrices.
Spectrophotometry offers a straightforward and accessible approach for L-Tyrosine quantification. One such method involves the reaction of L-Tyrosine with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in an alkaline medium (pH 10.0), which results in the formation of an orange-colored product that absorbs light at a wavelength of 388 nm. alliedacademies.orgresearchgate.net The intensity of the color is directly proportional to the concentration of L-Tyrosine. This method has been validated for its sensitivity and linearity, with a limit of detection (LOD) of 2.85 µg/mL and a limit of quantification (LOQ) of 8.6 µg/mL. alliedacademies.orgresearchgate.net The reaction conditions, including pH, temperature, and reagent concentration, have been optimized to ensure maximum color development and reproducibility. researchgate.net While generally effective, spectrophotometric methods can be susceptible to interference from other compounds that absorb light at similar wavelengths. mdpi.com
An enzyme cascade-triggered colorimetric reaction has also been developed for tyrosine detection. This method relies on the formation of a yellow pigment, betalamic acid, and a red fluorometric compound, betaxanthin. rsc.org Tyrosinase converts tyrosine to L-DOPA, which is then catalyzed by DOPA-dioxygenase to produce betalamic acid. This method demonstrates a linear response for tyrosine concentrations ranging from 5 to 100 μM, with a detection limit of 2.74 μM. rsc.org
Table 1: Spectrophotometric Method Parameters for L-Tyrosine Quantification
| Parameter | Value | Reference |
|---|---|---|
| Reagent | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | alliedacademies.orgresearchgate.net |
| pH | 10.0 | alliedacademies.orgresearchgate.net |
| Wavelength (λmax) | 388 nm | alliedacademies.orgresearchgate.net |
| Linearity Range | 10-50 µg/mL | alliedacademies.orgresearchgate.net |
| Limit of Detection (LOD) | 2.85 µg/mL | alliedacademies.orgresearchgate.net |
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of L-Tyrosine and its derivatives. cuni.cz HPLC methods offer high resolution and sensitivity, allowing for the analysis of complex mixtures. One validated HPLC method with UV detection allows for the simultaneous quantification of ten different amino acids, including L-Tyrosine, without the need for derivatization. acs.org This method utilizes a C18 column and a gradient elution with a phosphate (B84403) buffer and acetonitrile (B52724) mobile phase, with detection at 225 nm. acs.org The method demonstrated linearity for L-Tyrosine in the range of 50–250 μg/mL. acs.org
Another HPLC method with fluorescence detection has been developed for the assay of L-tyrosine hydroxylating activity. This method is capable of quantifying both L-dopa and L-tyrosine, with a lower limit of quantification (LLOQ) of 0.125 µmol/L for L-dopa and 15.625 µmol/L for L-tyrosine. nih.gov The stability of the samples under various conditions was also established, ensuring reliable results. nih.gov
Table 2: HPLC Method Parameters for L-Tyrosine Quantification
| Parameter | Value | Reference |
|---|---|---|
| Column | CLC-C18 | acs.org |
| Mobile Phase | Gradient elution with phosphate buffer (pH 7.4, 10 mM) and acetonitrile | acs.org |
| Detection | UV at 225 nm | acs.org |
| Linearity Range | 50–250 μg/mL | acs.org |
Fluorometric methods provide high sensitivity for the determination of L-Tyrosine. One such method is based on the fluorescence enhancement of an ion-pair formed between L-Tyrosine and the neutral red dye. researchgate.net The fluorescence intensity of the ion associate is measured at an emission wavelength of 610 nm with an excitation wavelength of 350 nm in acetonitrile at a pH of 9.5. researchgate.net This technique has a wide calibration range from 1 x 10⁻⁵ to 5 x 10⁻⁹ mol/L and a very low detection limit of 2.7 x 10⁻⁹ mol/L. researchgate.net
Another approach involves a fluorometric sensor using luminescent covalent organic nanospheres (CONs). The fluorescence of the CONs is quenched by melanin-like polymers formed from the enzymatic oxidation of tyrosine by tyrosinase. sci-hub.se This method has a broad linear range for tyrosinase detection and a low detection limit. sci-hub.se However, it's important to note that some fluorometric methods can be affected by factors such as pH and the presence of interfering substances. mdpi.com
Electrochemical methods offer a rapid, cost-effective, and sensitive alternative for L-Tyrosine detection. nih.gov These methods are based on the electrochemical oxidation of L-Tyrosine at the surface of a modified electrode. Various modifications have been explored to enhance the sensitivity and selectivity of the electrodes.
One method utilizes a poly (dicyclomine hydrochloride) film modified carbon paste electrode. This modified electrode demonstrates excellent electrocatalytic activity towards the oxidation of L-Tyrosine in a phosphate buffer solution at pH 6.5. paperpublications.org A linear relationship between the oxidation peak current and L-Tyrosine concentration was observed in the range of 2×10⁻⁵ M to 1×10⁻³ M. paperpublications.org
Another approach employs a reduced graphene oxide–copper (rGO–Cu) hybrid nano-thin film modified pencil graphite (B72142) electrode. rsc.org This biosensor exhibits a good detection limit for L-Tyrosine, with a linear range detection limit estimated to be 1 × 10⁻⁷ M. rsc.org Differential Pulse Voltammetry (DPV) is often used in these methods to improve sensitivity. nih.gov Furthermore, a sensor based on a coupled copper oxide/cuprous oxide nanoparticles and multi-walled carbon nanotubes nanocomposite film has shown a wide linear range of 2 × 10⁻⁷ to 2 × 10⁻⁴ M and a low detection limit of 9.6 × 10⁻⁹ M. rsc.org
Table 3: Comparison of Electrochemical Methods for L-Tyrosine Detection
| Electrode Modification | Linear Range | Detection Limit | Reference |
|---|---|---|---|
| Poly (dicyclomine hydrochloride) film on carbon paste | 2×10⁻⁵ M to 1×10⁻³ M | Not specified | paperpublications.org |
| Reduced graphene oxide–copper (rGO–Cu) on pencil graphite | Not specified | 1 × 10⁻⁷ M | rsc.org |
A highly sensitive and selective method for L-Tyrosine determination is based on pulse UV irradiation-induced chemiluminescence (CL). acs.org This technique involves the generation of reactive oxygen species (ROS) upon pulse UV irradiation of L-Tyrosine, which then react with a luminol (B1675438) derivative (L-012) to produce a strong chemiluminescence signal. acs.orgnih.gov The method is linear for L-Tyrosine in the concentration range of 0.03–50 μM. acs.orgnih.gov A key advantage of this method is its remarkable selectivity for L-Tyrosine, as minor structural changes to the molecule lead to a significant decrease in the CL signal. acs.orgnih.gov This selectivity allows for the development of assays for enzymes that metabolize L-Tyrosine, such as tyrosinase and alkaline phosphatase. acs.orgnih.govresearchgate.net
This CL method has been successfully applied to develop a high-throughput screening assay for tyrosinase inhibitors. The assay measures the decrease in the chemiluminescence signal when tyrosinase converts L-tyrosine to the non-chemiluminescent L-DOPA. The presence of an inhibitor prevents this conversion, leading to a recovery of the chemiluminescence signal. nih.gov
Table 4: Performance Characteristics of the Pulse UV Irradiation-Induced CL Method for L-Tyrosine
| Parameter | Value | Reference |
|---|---|---|
| Reagent | L-012 (luminol derivative) | acs.orgnih.gov |
| Principle | Pulse UV irradiation-induced ROS formation and reaction with L-012 | acs.orgnih.gov |
| Linearity Range | 0.03–50 μM | acs.orgnih.gov |
Detection and Analysis of Related Compounds
The analysis of compounds structurally related to L-Tyrosine is also of significant interest. Capillary electrophoresis (CE) has been employed for the chiral analysis of β-alanyl-d,l-tyrosine and its amidated and acetylated derivatives. nih.gov This method was successful in determining the enantiomeric purity of synthetic isomers and confirming that the naturally isolated dipeptide from the fleshfly Neobellieria bullata was the pure l-enantiomer. nih.gov
HPLC methods have also been developed for the simultaneous detection of multiple amino acids and their derivatives. One such method can quantify N-acetyl-L-leucine, PHT-glutamic acid, L-histidine, L-tyrosine, L-phenylalanine, Boc-histidine, L-tryptophan, S-phenyl-L-cysteine, 3,5-dibromo-L-tyrosine, and O-benzyl-L-threonine. google.com Additionally, a fluorescence detection method has been developed for the chromatographic separation of the tryptophan-derived allelochemical gramine (B1672134) and the tyrosine-derived hordenine, along with their metabolites. nih.gov
Assessment of Catecholamine Metabolites
The metabolism of L-Tyrosine leads to the production of several critical catecholamine neurotransmitters and their subsequent metabolites. The accurate assessment of these compounds in biological matrices is essential for research in neurochemistry and related fields. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of these polar molecules. researchgate.netnih.gov
Commonly analyzed metabolites include dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), epinephrine (B1671497) (E), and their breakdown products such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC). researchgate.net Given the low concentrations of these analytes in biological samples like plasma and brain microdialysates, highly sensitive detection methods are required. nih.gov Electrochemical detection (ECD) is frequently paired with HPLC for this purpose due to its high sensitivity and selectivity for electroactive compounds like catecholamines. nih.govmybiosource.com Other detection methods include fluorescence detection (FLD), often requiring pre-column derivatization to enhance the fluorescence of the target molecules, and mass spectrometry (MS), which provides high specificity and structural information. nih.govlabcorp.com
Sample preparation is a critical step to remove interfering substances and enrich the analytes of interest. acs.org Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PP) are routinely employed before chromatographic analysis. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique for the analysis of catecholamine metabolites, though it often requires derivatization to increase the volatility of the analytes. researchgate.net
Table 1: Common Analytical Techniques for Catecholamine Metabolite Assessment
| Analytical Technique | Principle | Common Analytes | Detection Method(s) | Key Advantages |
| HPLC | Separation based on polarity using a stationary and mobile phase. researchgate.net | DA, NE, E, HVA, DOPAC | ECD, FLD, MS | High resolution, widely applicable, various sensitive detectors. nih.gov |
| GC-MS | Separation of volatile compounds followed by mass-based detection. researchgate.net | VMA, HVA | Mass Spectrometry | High sensitivity and specificity, provides structural information. researchgate.net |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. researchgate.net | Catecholamines | UV, FLD, LIFD, MS | High efficiency, small sample volume. nih.govacs.org |
This table is interactive. Click on the headers to learn more about each aspect.
Analysis of Dopamine Levels
As the direct metabolic product of L-Tyrosine via L-DOPA, the analysis of dopamine levels is of significant interest. While direct measurement in the brain is invasive, indirect methods and analysis in biological fluids are common. pubcompare.ai Researchers can measure the density of dopamine transporters, which correlates with dopamine-utilizing nerve cells, using techniques like Positron Emission Tomography (PET) with radiolabeled tracers such as [11C]raclopride. pubcompare.aiosti.gov
For direct quantification in samples, HPLC with electrochemical detection remains a primary method. mybiosource.com A procedure involving the injection of L-[3,5-3H]tyrosine allows for the determination of the specific activities of dopamine and its metabolites by tracking the radiolabel. mybiosource.com This method combines HPLC-ECD with liquid scintillation counting for sensitive and specific measurements in tissues like the rat striatum. mybiosource.com
In-vivo microdialysis is a powerful technique that allows for the sampling of extracellular fluid from specific brain regions in living animals, providing dynamic information about dopamine release and metabolism following L-Tyrosine administration. researchgate.net The collected dialysates are then typically analyzed by highly sensitive HPLC-ECD systems. researchgate.net
Novel Analytical Tools and Techniques
The field of analytical chemistry is continuously evolving, with new tools and techniques being developed for more sensitive, selective, and efficient analysis of biomolecules.
Gold-core Silver-shell Nanoparticles (Au@Ag NPs) for Dopamine Interaction Studies
A novel analytical tool for studying the interaction between L-Tyrosine and dopamine involves the use of gold-core silver-shell nanoparticles (Au@Ag NPs). nih.gov This colorimetric sensing method is based on the interaction of dopamine with the citrate-coated Au@Ag NPs, which can be monitored spectroscopically. nih.gov The intake of L-Tyrosine-rich sources leads to an increase in dopamine levels, which in turn affects the interaction with the Au@Ag NPs, providing an indirect method to study the effect of L-Tyrosine on dopamine concentrations. nih.gov This method is reported to be cost-effective and sensitive, with a limit of detection for tyrosine in the Au@Ag NPs–DA system of 1.64 mM. nih.gov The aggregation of the nanoparticles induced by dopamine can be visually observed as a color change and quantified using a UV-vis spectrometer. nih.govresearchgate.net
Spectroscopic Techniques (UV-Visible, FT-IR) for Interaction Studies
Spectroscopic techniques such as UV-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy are instrumental in characterizing the interactions between molecules. In the context of L-Tyrosine and its metabolites, these techniques can elucidate binding mechanisms.
For instance, the interaction of dopamine with Au@Ag NPs is investigated using UV-Vis spectroscopy by observing changes in the surface plasmon resonance (SPR) peaks of the nanoparticles. nih.gov FT-IR spectroscopy provides information about the functional groups involved in the interaction between dopamine and the nanoparticles by analyzing the vibrational modes of the molecules. nih.govrsc.orgresearchgate.net Similarly, the binding interactions of L-Tyrosine and L-DOPA derivatives with proteins like bovine serum albumin (BSA) have been investigated using UV-Vis and FT-IR spectroscopy, providing insights into their binding affinities and conformational changes. academie-sciences.fr
Table 2: Spectroscopic Findings on L-Tyrosine and Dopamine Interactions
| Spectroscopic Technique | System Studied | Key Findings | Reference |
| UV-Visible Spectroscopy | Dopamine interaction with Au@Ag NPs | Changes in Surface Plasmon Resonance (SPR) peaks indicate interaction and aggregation of nanoparticles. nih.gov | nih.gov |
| FT-IR Spectroscopy | Dopamine interaction with Au@Ag NPs | Identifies the involvement of phenolic O-H and amine N-H groups of dopamine in the binding process. nih.gov | nih.gov |
| FT-IR Spectroscopy | L-Tyrosine hydrochloride | Characterization of functional groups and vibrational modes, showing broadening of peaks due to hydrogen bonding. researchgate.net | researchgate.net |
This table is interactive. Users can click on the entries for more detailed explanations.
Assays for Producing and Metabolizing Enzymes of L-Tyrosine
The metabolic pathway of L-Tyrosine is governed by a series of enzymes. Assays to measure the activity of these enzymes are crucial for understanding the regulation of catecholamine synthesis and for diagnosing related metabolic disorders.
Tyrosine Hydroxylase (TH) Assays: Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, converting L-Tyrosine to L-DOPA. Several assay methods have been developed to measure its activity:
HPLC-based assays: These methods measure the L-DOPA produced from L-Tyrosine. One approach uses HPLC with coulometric electrochemical detection, which is highly sensitive and requires minimal sample preparation. nih.gov Another HPLC method employs fluorescence detection to quantify both L-DOPA and L-Tyrosine. researchgate.net
Colorimetric assays: A real-time colorimetric assay has been developed where the produced L-DOPA is oxidized by sodium periodate (B1199274) to form the chromophore dopachrome, which can be monitored spectrophotometrically at 475 nm. researchgate.net This method is suitable for high-throughput screening. researchgate.net
Fluorescence assays: A sensitive fluorescence assay involves the isolation of enzymatically formed L-DOPA using a double-column procedure, followed by its detection using the hydroxyindole method. osti.gov
Radiochemical assays: These classic assays use radiolabeled L-Tyrosine (e.g., [14C]tyrosine) as a substrate, and the radioactivity of the produced labeled L-DOPA is measured. osti.gov
Aromatic L-Amino Acid Decarboxylase (AADC) Assays: AADC catalyzes the decarboxylation of L-DOPA to dopamine. Assays for AADC are important for the diagnosis of AADC deficiency, a rare genetic disorder. labcorp.comnih.govchildneurologyfoundation.org
HPLC with Electrochemical Detection: Plasma AADC activity can be measured by incubating plasma with L-DOPA as a substrate and then quantifying the dopamine produced using HPLC with electrochemical detection. labcorp.com
Substrate-based assays: Assays have been described using both of AADC's natural substrates, L-DOPA and 5-hydroxytryptophan (B29612) (5-HTP), with the activity being significantly higher when L-DOPA is used. nih.gov
Other Enzyme Assays: A novel pulse UV irradiation-induced chemiluminescence (CL) method has been developed for the selective determination of L-Tyrosine. acs.orgnih.gov This method's selectivity allows it to be adapted for assaying L-Tyrosine producing and metabolizing enzymes. For example, tyrosinase activity can be measured by the decrease in the CL signal as it converts L-Tyrosine to the non-chemiluminescent L-DOPA. acs.orgnih.gov
Clinical Research and Translational Applications As L Tyrosine
Investigational Uses in Neurological and Psychiatric Conditions
Cognitive Enhancement Under Stress and Demanding Conditions
L-Tyrosine has been investigated for its potential to enhance cognitive function, particularly in situations involving stress and high cognitive demand. nih.govrug.nl Research suggests that L-Tyrosine may help to counteract the negative effects of physical and psychological stress on mental performance. nih.govscispace.com
Studies have shown that L-Tyrosine supplementation can improve working memory and cognitive flexibility during stressful events. rug.nlclevelandclinic.org For instance, one study found that participants who took an L-Tyrosine supplement performed better on a test measuring cognitive flexibility compared to those who received a placebo. clevelandclinic.org Another study demonstrated improved working memory in individuals performing a mentally demanding task after taking L-Tyrosine. clevelandclinic.org The key factor appears to be the presence of stress, as L-Tyrosine has not been shown to improve memory under resting conditions. clevelandclinic.org
The mechanism behind this effect is believed to be related to L-Tyrosine's role as a precursor to catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), which can become depleted under stress. nih.govnih.gov By providing a surplus of this building block, L-Tyrosine may help to sustain neurotransmitter levels, thereby mitigating stress-induced cognitive decline. nih.govgowinglife.com
Research in military settings has also explored the benefits of L-Tyrosine. For example, one study administered L-Tyrosine to cadets during a demanding combat training course and observed improvements in various aspects of cognitive function compared to a placebo group. nih.govscispace.com Other studies have looked at the effects of L-Tyrosine under stressors like cold, high altitude, and sleep deprivation, with some showing a positive impact on cognitive processes such as memory and reasoning. nih.govscispace.comgowinglife.com
It is important to note that while promising, the research in this area has yielded some mixed results, and the effects may be influenced by individual genetic factors. nih.gov For example, one study found that the beneficial effects of L-Tyrosine on working memory and inhibitory control were more pronounced in individuals with a specific genotype related to dopamine D2 receptors. nih.gov
Interactive Data Table: Studies on L-Tyrosine for Cognitive Enhancement Under Stress
| Study Focus | Key Findings | Conditions | Reference |
| Cognitive Flexibility | Improved performance on cognitive flexibility tests with L-Tyrosine supplementation versus placebo. | Stressful situations | clevelandclinic.org |
| Working Memory | Alleviation of reduced memory and improved working memory under stressful and mentally demanding tasks. | Stressful conditions, Mentally demanding tasks | rug.nlclevelandclinic.org |
| Military Training | Improved various aspects of cognitive function in cadets during a demanding combat training course. | Combat training stress | nih.govscispace.com |
| Physical Stressors | Prevention of cognitive decline in response to physical stressors like cold, high-altitude, and extended wakefulness. | Cold stress, High-altitude stress, Sleep deprivation | nih.govscispace.comgowinglife.com |
| Genetic Influence | The beneficial effects on working memory and inhibitory control may be determined by DRD2 genotypes. | High cognitive demands | nih.gov |
Potential in Fibromyalgia
L-Tyrosine is being investigated as a potential therapeutic agent for fibromyalgia, a chronic condition characterized by widespread pain. clinicaltrials.govclinicaltrials.gov The rationale for this exploration lies in L-Tyrosine's role as a precursor to norepinephrine, a neurotransmitter that plays a significant part in modulating pain and mood within the central nervous system. clinicaltrials.gov It is hypothesized that increasing the levels of norepinephrine in the central nervous system through L-Tyrosine supplementation could help alleviate the symptoms of fibromyalgia. clinicaltrials.govclinicaltrials.gov
A randomized, blinded pilot study was designed to investigate this hypothesis. clinicaltrials.gov The study planned to enroll patients diagnosed with fibromyalgia and assign them to receive either L-Tyrosine or a placebo for a period of three weeks. clinicaltrials.govclinicaltrials.gov The primary goal was to assess whether L-Tyrosine supplementation could lead to an improvement in fibromyalgia symptoms. clinicaltrials.govclinicaltrials.gov
Metabolomics studies have also identified alterations in the tyrosine pathway in individuals with fibromyalgia, particularly in response to stress. nih.gov This finding further supports the investigation of L-Tyrosine's role in the pathophysiology and potential treatment of the condition. nih.gov Some integrative medicine approaches also consider L-Tyrosine as a potential component of a broader strategy to address the neurotransmitter imbalances believed to be involved in fibromyalgia. fndhealth.commedcentral.com
Exploration in Nemaline Myopathy (TNNT1-myopathy)
L-Tyrosine has been explored as a potential treatment for nemaline myopathy, a congenital muscle disorder. unsw.edu.aunih.govelsevierpure.com Specifically, research has focused on its effects in cases of nemaline myopathy caused by mutations in the TNNT1 gene. centerwatch.comclinicaltrials.govresearchgate.net
Early reports on a small number of patients, including infants and an adolescent, suggested that dietary supplementation with L-Tyrosine might lead to improvements in bulbar function, energy levels, and exercise tolerance. nih.govelsevierpure.com In infants, a decrease in sialorrhea (excessive drooling) and an increase in energy were observed. elsevierpure.com The adolescent patient showed improved strength and exercise tolerance. elsevierpure.com
Subsequent research using animal models has provided further insights. In a mouse model of severe nemaline myopathy, oral L-Tyrosine administration was shown to improve forearm and facial muscle weakness and mobility. oup.com These findings suggested that L-Tyrosine supplements could significantly reduce both the clinical and pathological features of the condition. oup.com Another study on mouse models of nemaline myopathy caused by dominant skeletal muscle α-actin (ACTA1) mutations, however, did not find that L-Tyrosine supplementation improved skeletal muscle function, despite achieving elevated levels of L-Tyrosine in the blood and muscle tissue. nih.gov
A clinical trial was designed to more rigorously investigate the effects of L-Tyrosine in patients with TNNT1-myopathy. centerwatch.comclinicaltrials.gov The purpose of this double-blind, placebo-controlled crossover trial was to determine if L-Tyrosine treatment improves selected outcome measures in this specific form of nemaline myopathy. clinicaltrials.gov
Interactive Data Table: Research on L-Tyrosine in Nemaline Myopathy
| Study Type | Population/Model | Key Findings | Reference |
| Case Series | 5 patients (4 infants, 1 adolescent) with nemaline myopathy | Infants: decreased sialorrhea, increased energy. Adolescent: improved strength and exercise tolerance. | nih.govelsevierpure.com |
| Animal Study | Mouse model of severe nemaline myopathy (Acta1(H40Y)) | Improved forearm and facial muscle weakness and mobility. | oup.com |
| Animal Study | Mouse models of dominant skeletal muscle α-actin (ACTA1) nemaline myopathy | Did not ameliorate skeletal muscle dysfunction. | nih.gov |
| Clinical Trial | Patients with TNNT1-related myopathy | Designed to investigate if L-Tyrosine improves selected outcome measures. | centerwatch.comclinicaltrials.gov |
Studies in Sepsis
The role of L-Tyrosine in sepsis, a life-threatening condition caused by the body's response to infection, has been a subject of investigation, with studies exploring its levels and potential as a biomarker. In patients with sepsis, alterations in amino acid metabolism are common due to the hypermetabolic state. clinicaltrials.gov
One study investigated the time courses of different tyrosine isomers in septic patients. nih.gov It found that serum levels of para-tyrosine (the common form) were initially lower in septic patients compared to healthy controls and then normalized over several days. nih.gov In contrast, serum meta-tyrosine levels were higher in septic patients on the second and third days. nih.gov
Another study aimed to create an amino acid expression profile for patients with different stages of sepsis, including L-Tyrosine, to see if it could serve as an indicator for assessment in critically ill patients. clinicaltrials.gov Research has also looked at the correlation between L-Tyrosine levels and the severity of sepsis, as measured by scoring systems like APACHE-II and SOFA. One study found no significant correlation between L-Tyrosine levels and the severity of sepsis. frontiersin.orgresearchgate.net This is in contrast to L-valine, which showed a negative correlation with sepsis severity in the same study. frontiersin.orgresearchgate.net
Furthermore, research into the pathophysiology of sepsis has identified spleen tyrosine kinase (SYK) as a potential pharmacological target. frontiersin.org A study found that SYK gene expression was significantly increased in patients with septic shock, suggesting its involvement in the disease process. frontiersin.org
Research in Schizophrenia
The role of L-Tyrosine in schizophrenia has been investigated due to its status as a precursor to dopamine, a neurotransmitter implicated in the pathophysiology of the disorder. nih.govnih.gov The hypothesis that altered dopamine neurotransmission contributes to schizophrenia has led to research into whether modulating dopamine synthesis through L-Tyrosine supplementation could have therapeutic effects. nih.govnih.gov
One line of research suggests that individuals with schizophrenia may have altered brain levels of tyrosine, with the most common hypothesis being that less tyrosine is available for dopamine synthesis due to competition with other amino acids. nih.gov This could potentially lead to decreased dopamine levels in the brain. nih.gov Studies have also found evidence of altered tyrosine transport in patients with schizophrenia. karger.com
A clinical study investigated the utility of L-Tyrosine as an adjuvant to the antipsychotic medication molindone (B1677401) in patients with schizophrenia. nih.gov This placebo-controlled, double-blind crossover study aimed to increase dopaminergic neural transmission. nih.gov The results showed no statistically significant improvement in the symptoms of schizophrenia, as measured by various rating scales, despite significantly higher plasma levels of L-Tyrosine in the treatment group. nih.govinpharmd.com However, an increase in saccadic intrusions during smooth-pursuit eye movement was observed, suggesting some central effect of the tyrosine supplementation. nih.gov
Other studies have found lower serum concentrations of tyrosine in neuroleptic-free individuals with an early onset of schizophrenia. psychiatryinvestigation.org Conversely, another study reported higher concentrations of tyrosine in the serum of schizophrenia patients treated with clozapine. psychiatryinvestigation.orgpsychiatryinvestigation.org
Investigation in Narcolepsy
L-Tyrosine has been investigated as a potential treatment for narcolepsy, a neurological disorder characterized by excessive daytime sleepiness. nih.govrupahealth.comnih.gov The rationale for this investigation is based on the theory that narcolepsy may involve abnormalities in dopamine, a neurotransmitter for which L-Tyrosine is a precursor. nih.gov It has been hypothesized that administering L-Tyrosine could be beneficial in treating narcolepsy. nih.gov
Preliminary research has yielded mixed results. Some early reports suggested that L-Tyrosine could have a mild stimulant effect on the central nervous system and potentially reduce symptoms like excessive daytime sleepiness. rupahealth.comoup.com One study reported that L-Tyrosine improved the symptoms of eight narcoleptics for as long as a year. oup.com
However, a randomized, double-blind, placebo-controlled study in ten subjects with narcolepsy and cataplexy did not find clinically significant differences between L-Tyrosine and placebo. nih.govoup.com While subjects rated themselves as feeling less tired, less drowsy, and more alert on visual analogue scales during tyrosine treatment, there were no significant differences in objective measurements of sleep latency or in ratings of daytime drowsiness, cataplexy, and sleep paralysis. nih.gov The study concluded that while L-Tyrosine may have a mild stimulant action, this effect is not clinically significant in the treatment of the narcoleptic syndrome. nih.gov
Application in Attention Deficit Disorder
The role of L-Tyrosine in managing Attention Deficit Hyperactivity Disorder (ADHD) has been explored due to its function as a precursor to the neurotransmitters dopamine and norepinephrine, which are central to focus and concentration. verywellmind.com People with ADHD may have lower levels of these neurotransmitters, leading to the hypothesis that supplementing with L-Tyrosine could alleviate symptoms by increasing their production. attentiondeficitdoctor.co.uk
However, clinical evidence supporting its efficacy remains limited. verywellmind.commedicalnewstoday.com An early open-label trial involving 12 adults with ADHD, residual type, was conducted to study the role of catecholamines. nih.govpsychiatryonline.org In the study, eight of the participants showed a notable clinical response within the first two weeks. nih.govpsychiatryonline.org Despite this initial improvement, all eight individuals developed a tolerance to the effects by the sixth week of the trial, suggesting that L-Tyrosine may not be a useful long-term treatment for the condition. psychiatryonline.org Current scientific literature indicates that there is not strong evidence to support L-Tyrosine supplementation as an effective treatment for ADHD symptoms in either adults or children, and more rigorous research is required. attentiondeficitdoctor.co.ukmedicalnewstoday.com
Brain Imaging Applications
In the field of neuro-oncology, derivatives of L-Tyrosine are crucial for advanced diagnostic imaging techniques, particularly Positron Emission Tomography (PET).
O-(2-[18F]-Fluoroethyl)-L-Tyrosine, commonly known as [18F]FET, is a synthetic, radioactively labeled amino acid analog used as a tracer in PET imaging. wikipedia.org Developed in the 1990s, it has become one of the most successful and widely used amino acid tracers for brain tumor imaging. mdpi.com Its popularity stems from the 110-minute half-life of the fluorine-18 (B77423) isotope, which is significantly longer than that of carbon-11 (B1219553) based tracers, allowing for off-site production and broader clinical application. mdpi.comnih.govnih.gov
The mechanism of [18F]FET involves its uptake into glioma cells by L-type amino acid transporters (LAT), which are upregulated in tumor cells to support increased protein synthesis and proliferation. nih.gov This increased transport into tumor cells, combined with low uptake in healthy brain tissue and inflammatory lesions, results in high tumor-to-background contrast, facilitating clear and specific tumor detection. wikipedia.orgnih.govsnmjournals.org The use of [18F]FET PET has grown considerably, becoming an essential tool alongside MRI for diagnosing and managing brain tumors. mdpi.comnih.gov
[18F]FET PET imaging provides significant diagnostic value in the management of gliomas, the most common type of primary malignant brain tumors in adults. nih.gov It is highly effective in differentiating malignant brain tumors from benign lesions and is used for initial diagnosis, guiding biopsies, planning surgical resections, and directing radiotherapy. wikipedia.orgnih.govoup.com
A key application of [18F]FET PET is the grading of gliomas, distinguishing between low-grade (WHO grades I-II) and high-grade (WHO grades III-IV) tumors, which is critical for determining prognosis and treatment strategy. snmjournals.orgoup.com While standard static PET imaging is useful, dynamic [18F]FET PET, which analyzes the tracer uptake kinetics over time, offers superior accuracy for tumor grading. snmjournals.orgsnmjournals.org
Research has established distinct kinetic patterns associated with glioma grade:
Low-Grade Gliomas: Typically show a continuously increasing time–activity curve for [18F]FET uptake. snmjournals.org
High-Grade Gliomas: Often exhibit an early peak in tracer uptake (around 10-15 minutes post-injection) followed by a decreasing time–activity curve. snmjournals.orgsnmjournals.org
This dynamic analysis has demonstrated high sensitivity and specificity in differentiating recurrent low-grade from high-grade astrocytomas. snmjournals.org Furthermore, [18F]FET PET is crucial for distinguishing true tumor recurrence from treatment-related changes, a common diagnostic challenge in patients who have undergone therapy. mdpi.comminervamedica.itnih.gov
| Evaluation Method | Sensitivity | Specificity | Area Under Curve (AUC) |
|---|---|---|---|
| Dynamic Kinetics Analysis | 92% | 92% | 0.94 |
| Time to Peak | 85% | 88% | N/A |
| Standard Method (SUVmax) | 73% | 54% | 0.60 |
| Standard Method (SUVmax-to-background) | 62% | 62% | 0.59 |
This table summarizes research findings on the accuracy of different [18F]FET PET analysis methods in distinguishing low-grade from high-grade recurrent gliomas. snmjournals.org
Cancer Research
The tyrosine molecule and its associated enzymatic pathways are central to modern cancer research, leading to the development of targeted therapies and novel drug design strategies.
Tyrosine kinases are enzymes that play a critical role in cellular signaling pathways controlling cell growth, differentiation, and proliferation. nih.govelsevier.es The discovery that aberrant or overexpressed tyrosine kinases are linked to many human cancers led to the development of Tyrosine Kinase Inhibitors (TKIs) as targeted anticancer drugs. nih.govoup.com
While TKIs represent a significant advance over traditional chemotherapy, research has identified a notable association with drug-induced liver injury (DILI). nih.govmedscape.com TKI-induced hepatotoxicity varies in incidence and severity depending on the specific drug. medscape.com Clinical studies have reported that TKI treatment can lead to asymptomatic elevations in liver enzymes, and in some cases, progress to severe liver injury or failure. nih.govmedscape.com For certain TKIs like imatinib (B729) and pazopanib (B1684535), this has resulted in the implementation of clinical management guidelines that require periodic monitoring of liver function. elsevier.esmedscape.com The mechanisms behind this hepatotoxicity are believed to involve factors such as oxidative stress from reactive metabolites generated by hepatic metabolism and mitochondrial dysfunction. medscape.comfrontiersin.org
| Parameter | Finding |
|---|---|
| Most Common Presentation | Hepatocellular acute liver injury |
| Median Latency to Onset | 64 days |
| Commonly Implicated TKIs | Imatinib, Pazopanib |
| Post-Withdrawal Observation | Liver function tests may worsen temporarily after stopping the drug in some patients |
This table presents key findings from a descriptive analysis of TKI-related drug-induced liver injury (DILI) cases. elsevier.es
The chemical structure of tyrosine itself is being leveraged in the design of novel anticancer agents. nih.govresearchgate.net A prominent strategy in drug development involves creating hybrid molecules where a tyrosine moiety is attached to a known cytotoxic drug, such as chlorambucil (B1668637) or a platinum-based compound. nih.govresearchgate.net
The core concept is that the tyrosine portion can act as a "homing device" or transporter to target specific receptors or pathways in cancer cells. nih.govresearchgate.net For instance, because of its structural similarity to estradiol, it has been hypothesized that a tyrosine moiety could target estrogen receptors (ERα), thereby concentrating the attached cytotoxic agent in hormone-dependent breast cancer cells. nih.govresearchgate.net This approach aims to enhance the selectivity of chemotherapeutic drugs, potentially increasing their efficacy against cancer cells while minimizing toxic side effects on healthy tissues. oup.comnih.gov Research in this area has led to the synthesis of various tyrosine-drug hybrids, although preliminary results have been mixed, with some precursor molecules showing more activity than the final hybrid compounds. nih.gov
Tyrosine-based Poly(ester-urethane) as Drug Delivery Vehicles in Cancer Therapy
Researchers have engineered novel drug delivery systems for cancer therapy using L-tyrosine-based poly(ester-urethane)s. nih.govacs.org These polymers can self-assemble into nanoparticles that encapsulate anticancer drugs. acs.orgresearchgate.net
One approach involves creating amphiphilic poly(ester-urethane)s from L-tyrosine that form stable nanocarriers in aqueous environments. nih.govacs.org These nanoparticles have demonstrated excellent capabilities for encapsulating chemotherapy agents like doxorubicin (B1662922) and camptothecin (B557342). acs.orgresearchgate.net A key feature of these delivery systems is their enzyme-responsive nature. The nanoparticles are designed to be stable under normal physiological conditions but undergo enzymatic biodegradation within the intracellular environment of cancer cells, which have higher concentrations of certain enzymes like esterases. acs.orgresearchgate.net This targeted drug release enhances the delivery of the therapeutic payload directly to the cancer cells. acs.org
Studies have shown that drug-loaded L-tyrosine nanoparticles are effectively internalized by cancer cells, leading to significantly higher intracellular drug concentrations compared to the administration of the free drug. nih.govacs.org For instance, flow cytometry analysis has indicated that doxorubicin-loaded nanoscaffolds can result in an 8-10 fold higher internalization of the drug compared to free doxorubicin. nih.govacs.org Cytotoxicity studies have confirmed that while the empty nanoparticles are non-toxic, the drug-loaded versions exhibit potent cell-killing effects in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). nih.govacs.org
Furthermore, multistimuli-responsive nanocarriers have been developed that react to both the higher temperature of cancer tissues and the enzymatic conditions within lysosomes. acs.orgnih.gov These poly(ester-urethane)s can be designed to disassemble at temperatures characteristic of cancerous tissue (around 42°C), providing an external trigger for drug release. acs.orgnih.gov This is coupled with the internal trigger of enzymatic degradation within the cancer cells' lysosomes. acs.orgnih.gov This dual-stimuli approach offers a more controlled and targeted release of anticancer drugs, enhancing their efficacy while potentially reducing systemic toxicity. acs.org
Tyrosine Phosphorylation and Metabolic Reprogramming in Cancer Cells
Tyrosine phosphorylation, a key post-translational modification, plays a crucial role in regulating signal transduction pathways that are often hijacked in cancer. researchgate.netunifi.itnih.gov This process is increasingly recognized as a widespread mechanism that is essential for the metabolic reprogramming of cancer cells, a phenomenon often referred to as the Warburg effect. researchgate.netunifi.it
Oncogenic tyrosine kinases, which are frequently activated in various cancers, can phosphorylate and thereby alter the activity of numerous metabolic enzymes. frontiersin.org This phosphorylation can lead to an upregulation of glycolysis and lactate (B86563) production, providing cancer cells with the necessary energy and building blocks for rapid proliferation. frontiersin.org
Several key glycolytic enzymes are targets of tyrosine phosphorylation:
Pyruvate (B1213749) Kinase M2 (PKM2): In cancer cells, the PKM2 isoform is exclusively expressed. mdpi.com Paradoxically, tyrosine phosphorylation of PKM2 leads to a decrease in its enzymatic activity. frontiersin.org This inhibition, however, promotes the Warburg effect by causing a build-up of glycolytic intermediates that can be shunted into other biosynthetic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to support cell growth. frontiersin.orgmdpi.com
Lactate Dehydrogenase A (LDHA): Tyrosine phosphorylation of LDHA, for example at the Y10 residue, promotes the formation of its highly active tetrameric form. frontiersin.org This enhances the conversion of pyruvate to lactate, a hallmark of aerobic glycolysis in cancer cells.
Phosphoglycerate Mutase 1 (PGAM1): Phosphorylation of PGAM1 is another mechanism by which tyrosine kinase signaling promotes an increased glycolytic rate and tumor cell proliferation. frontiersin.org
The metabolic reprogramming driven by tyrosine phosphorylation is not limited to glycolysis. It also impacts amino acid metabolism. unifi.it Many cancer cells exhibit an increased consumption of amino acids like glutamine, which serves as a source of nitrogen for the synthesis of other amino acids and nucleotides necessary for cell growth. unifi.it The intricate network of tyrosine phosphorylation provides a comprehensive mechanism for cancer cells to adapt their metabolism to support their malignant phenotype. researchgate.netunifi.it
Tyrosinemia Type II and Metabolic Impairment
Tyrosinemia type II, also known as Richner-Hanhart syndrome, is a rare autosomal recessive inborn error of tyrosine metabolism. who.intsjdhospitalbarcelona.orgnih.gov It is caused by a deficiency of the enzyme tyrosine aminotransferase (TAT), the first enzyme in the catabolic pathway of tyrosine. who.intsjdhospitalbarcelona.org This enzymatic defect leads to the accumulation of tyrosine in the plasma, urine, and tissues. sjdhospitalbarcelona.org
The clinical manifestations of Tyrosinemia type II are a direct result of high tissue tyrosine levels. rug.nl Patients typically present with oculocutaneous symptoms, including painful, hyperkeratotic plaques on the palms and soles, and various eye problems such as photophobia, redness, tearing, and corneal ulcers due to the deposition of tyrosine crystals. who.intsjdhospitalbarcelona.org If left untreated, it can lead to corneal opacities and decreased visual acuity. sjdhospitalbarcelona.org Cognitive impairment and mild mental retardation are also common features of this disorder. who.intrug.nl
Diagnosis is established by detecting significantly elevated plasma tyrosine levels, often exceeding 1000 mmol/L (normal range is 30-90 mmol/L), in the presence of normal plasma phenylalanine levels. who.int The treatment for Tyrosinemia type II involves a diet restricted in both tyrosine and its precursor, phenylalanine. who.intoup.com This dietary management aims to lower plasma tyrosine concentrations sufficiently to resolve the clinical symptoms. who.int Patients who adhere to the diet often show a dramatic clinical and biochemical response, with complete healing of skin lesions. who.int
Phenylketonuria (PKU) and L-Tyrosine Supplementation
Phenylketonuria (PKU) is an inherited metabolic disorder caused by a deficiency of the enzyme phenylalanine hydroxylase (PAH). nih.gov This enzyme is responsible for converting the essential amino acid phenylalanine to tyrosine. nih.gov In individuals with PKU, the inability to properly metabolize phenylalanine leads to its accumulation in the blood and brain, which can cause severe intellectual disability if not treated early. nih.gov
The standard treatment for PKU is a lifelong diet that severely restricts phenylalanine intake. nih.govnih.gov This involves avoiding high-protein foods and consuming a special phenylalanine-free amino acid formula. nih.gov Because tyrosine is normally synthesized from phenylalanine, a phenylalanine-restricted diet can lead to a deficiency in tyrosine. nih.govamegroups.org This has led to the hypothesis that some of the neuropsychological problems observed in individuals with PKU, even those on a strict diet, may be due to insufficient tyrosine levels in the brain. nih.gov High concentrations of phenylalanine in the blood can also impair the transport of tyrosine across the blood-brain barrier. nih.govamegroups.org
Consequently, L-tyrosine supplementation has been investigated as an adjunct therapy for PKU. The rationale is that by providing an external source of tyrosine, it may be possible to improve neurotransmitter synthesis and neuropsychological outcomes. However, clinical trials investigating the efficacy of tyrosine supplementation in PKU have yielded mixed and largely inconclusive results. nih.govcochranelibrary.com
Several randomized controlled trials have been conducted to assess the effects of tyrosine supplementation on cognitive function in individuals with PKU. cochranelibrary.comresearchgate.net A Cochrane review of these trials concluded that there is no evidence to support the routine addition of tyrosine to the diet of people with phenylketonuria. nih.gov While supplementation does increase plasma tyrosine concentrations, the trials have generally failed to demonstrate any significant improvement in neuropsychological performance or other key outcomes. nih.govresearchgate.net The short duration of the treatment arms in these trials and the variability in dosages used are noted limitations. nih.gov
Considerations for Clinical Trials (as L-Tyrosine)
When designing and interpreting clinical trials involving L-tyrosine supplementation, several factors must be taken into account to ensure the validity and applicability of the findings.
Dosage and Efficacy Variability
The dosage of L-tyrosine used in clinical studies has varied considerably, which contributes to the variability in observed efficacy. Studies have used both fixed doses, ranging from 2 to 20 grams, and body-weight-adjusted doses, typically between 100 to 150 mg/kg. rug.nldrugs.com The lack of a standardized dosage makes it difficult to compare results across studies and determine an optimal therapeutic dose.
The efficacy of L-tyrosine can also be highly dependent on the specific outcome being measured. For instance, while some studies have suggested a benefit for cognitive performance under stressful conditions, there is little evidence to support its use for enhancing exercise performance or for treating conditions like PKU. rug.nldrugs.com The form of tyrosine administered and its ability to cross the blood-brain barrier are also important considerations. drugs.com
Factors Influencing Efficacy (e.g., Catecholamine Depletion, Age)
The effectiveness of L-tyrosine supplementation appears to be influenced by the physiological state of the individual, particularly their catecholamine levels. The "catecholamine depletion hypothesis" suggests that tyrosine is most effective when the brain's stores of dopamine and norepinephrine are depleted, such as during periods of acute stress. rug.nloup.comnih.gov Under normal conditions, the enzyme tyrosine hydroxylase, which is the rate-limiting step in catecholamine synthesis, is typically saturated with tyrosine, so providing additional precursor may have little effect. rug.nl However, during stress, the increased firing of catecholaminergic neurons can lead to a state where precursor availability becomes a limiting factor for neurotransmitter synthesis. nih.gov
Potential for Interactions with Medications (Thyroid hormone, MAOIs, Levodopa)
L-Tyrosine, a precursor to several key neurotransmitters and hormones, has the potential to interact with certain medications. drugbank.comhealthline.com These interactions are primarily due to its role in the synthesis of thyroid hormones and catecholamines, such as dopamine and norepinephrine. drugbank.comsketchy.com The main medications of concern are thyroid hormones, monoamine oxidase inhibitors (MAOIs), and levodopa (B1675098). healthline.comexamine.com
Thyroid Hormone
L-Tyrosine is a fundamental component in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). mdpi.comwikipedia.org The body utilizes tyrosine to produce these hormones, which are crucial for regulating metabolism. wikipedia.orgvital.ly Consequently, supplementing with L-Tyrosine could theoretically increase the production of thyroid hormones. vital.lywebmd.com
For individuals taking synthetic thyroid hormones for conditions like hypothyroidism, the concurrent use of L-Tyrosine supplements might lead to an overabundance of thyroid hormone. healthline.comwebmd.com This could potentially amplify the effects and side effects of the medication. webmd.com People with an overactive thyroid or Graves' disease should also exercise caution, as additional tyrosine could exacerbate their condition by further increasing thyroid hormone levels. vital.lypalomahealth.com It is generally recommended to separate the intake of L-tyrosine and levothyroxine by at least 4 hours to prevent any potential interference with the absorption of levothyroxine. droracle.ai
Monoamine Oxidase Inhibitors (MAOIs)
MAOIs are a class of antidepressants that work by inhibiting the monoamine oxidase enzyme system. wikipedia.org This enzyme is responsible for breaking down neurotransmitters like norepinephrine and dopamine, as well as tyramine (B21549), a substance derived from the breakdown of tyrosine. healthline.comwikipedia.org
The interaction of concern involves the potential for a hypertensive crisis. wikipedia.orgdrugs.com Tyramine, which is found in certain foods and can be produced from tyrosine in the gut, is normally metabolized by monoamine oxidase A (MAO-A). healthline.comdrugs.com When MAO-A is inhibited by an MAOI, consuming foods high in tyramine can lead to a dangerous spike in blood pressure. wikipedia.orgdrugs.com
Since L-Tyrosine is a precursor to tyramine, there is a theoretical risk that supplementing with L-Tyrosine while taking MAOIs could lead to an accumulation of tyramine, increasing the risk of a hypertensive reaction. healthline.comdrugs.comnih.gov Therefore, it is generally advised to avoid concurrent use of L-Tyrosine with MAOIs. drugs.comdrugs.com Although a comprehensive literature search revealed no documented cases of a hypertensive crisis from the co-administration of L-tyrosine and the MAOI phenelzine, the warning remains in place. nih.gov
Levodopa
Levodopa, a primary medication for Parkinson's disease, is an amino acid that competes with L-Tyrosine for absorption in the small intestine. healthline.comverywellhealth.com Both substances utilize the same large neutral amino acid (LNAA) transport system to be absorbed and to cross the blood-brain barrier. examine.comnih.gov
This competition can lead to a decrease in the absorption and, consequently, the effectiveness of levodopa. drugbank.comexamine.comwebmd.com To mitigate this interaction, it is recommended to separate the administration of L-Tyrosine and levodopa by several hours. healthline.comverywellhealth.com While some sources indicate no direct interactions were found between L-Tyrosine and levodopa, the potential for competition during absorption is a significant clinical consideration. drugs.comdrugs.com Interestingly, the administration of levodopa itself may lead to a depletion of L-tyrosine. nih.gov
Interactive Data Table: L-Tyrosine Medication Interactions
| Interacting Drug | Mechanism of Interaction | Potential Clinical Outcome |
| Thyroid Hormone (e.g., Levothyroxine) | L-Tyrosine is a precursor to thyroid hormones. mdpi.comwikipedia.org Supplementation may increase thyroid hormone synthesis. vital.lywebmd.com | Potential for elevated thyroid hormone levels, possibly increasing the effects and side effects of the medication. healthline.comwebmd.com |
| Monoamine Oxidase Inhibitors (MAOIs) | L-Tyrosine is a precursor to tyramine. healthline.com MAOIs inhibit the breakdown of tyramine. wikipedia.orgdrugs.com | Increased risk of a hypertensive crisis due to the accumulation of tyramine. wikipedia.orgdrugs.com |
| Levodopa | Competes with L-Tyrosine for absorption in the small intestine via the large neutral amino acid (LNAA) transport system. examine.comnih.gov | Decreased absorption and effectiveness of Levodopa. drugbank.comexamine.comwebmd.com |
Advanced Research Topics and Future Directions
Exploration of L-Tyrosine Hydrochloride in Nonlinear Optics
The quest for advanced materials with superior nonlinear optical (NLO) properties has led researchers to investigate semi-organic crystals, which synergize the high optical nonlinearity of organic molecules with the favorable thermal and mechanical stability of inorganic salts. This compound (LTHC) has emerged as a promising candidate in this domain.
Semi-Organic Crystal Development
This compound is a semi-organic NLO material that can be synthesized and grown into single crystals. inoe.roiucr.org The process often involves the slow evaporation of a solution containing the amino acid L-tyrosine dissolved in hydrochloric acid at a constant temperature. inoe.rometallum.com.br This method allows for the growth of bulk single crystals of LTHC. iucr.org Characterization studies using techniques like X-ray diffraction confirm the crystalline structure, which for LTHC is typically a monoclinic system. metallum.com.brresearchgate.net Thermal analyses have shown that these crystals are stable up to high temperatures, with melting points reported around 230-232°C, indicating their suitability for applications requiring thermal stability. metallum.com.brresearchgate.netresearchgate.net The crystals are noted for their transparency in the visible and near-infrared regions of the electromagnetic spectrum, a crucial property for optical applications. iucr.orgresearchgate.net
Second Harmonic Generation (SHG) Efficiency
A key characteristic of NLO materials is their ability to generate new frequencies of light through processes like second harmonic generation (SHG), where the frequency of incident light is doubled. This compound crystals have demonstrated notable SHG efficiency. inoe.ro The Kurtz-Perry powder technique is a common method used to confirm and quantify this property. inoe.roiucr.org Studies have reported that the SHG efficiency of LTHC is significantly higher than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used standard NLO material. researchgate.net Specifically, research has shown the SHG efficiency of LTHC to be approximately 1.2 times that of KDP. researchgate.net This efficiency confirms LTHC's potential for use in frequency conversion applications within the optical spectrum. iucr.org The emission of green light when subjected to a laser source is a direct confirmation of its SHG capability. inoe.ro
Corrosion Inhibition Properties of L-Tyrosine (and its mixtures)
The protective properties of L-Tyrosine, particularly in acidic environments, have been a subject of significant research. Its effectiveness as a corrosion inhibitor for metals like mild steel is attributed to the presence of heteroatoms (nitrogen and oxygen) and π-electrons in its aromatic ring, which facilitate its adsorption onto the metal surface. rsc.org
Studies have demonstrated that L-Tyrosine can significantly inhibit the corrosion of mild steel in 1 M hydrochloric acid solution. rsc.org The inhibition mechanism involves the adsorption of L-Tyrosine molecules onto the steel surface, forming a protective layer that isolates the metal from the corrosive medium. rsc.orgrsc.org This adsorption process has been found to follow the Langmuir adsorption isotherm. rsc.org
Furthermore, the inhibitory effect of L-Tyrosine can be synergistically enhanced by combining it with surfactants. Research shows that mixtures of L-Tyrosine with sodium dodecyl sulphate (SDS) or cetyl pyridinium (B92312) chloride (CPC) result in a greater reduction in corrosion rates compared to L-Tyrosine alone. rsc.orgrsc.org For instance, at 30°C, the maximum inhibition efficiency of 100 ppm L-Tyrosine was 72.34%, which increased to 76.34% with the addition of 5 ppm SDS and to 86.51% with 5 ppm CPC. rsc.org These combinations act as mixed-type inhibitors, affecting both anodic and cathodic reactions of the corrosion process. rsc.org More recent developments include the synthesis of L-Tyrosine-derived nitrogen-doped carbon dots, which have shown exceptional corrosion inhibition efficiency of 99.3% for mild steel in 15% HCl solution. nih.gov
Corrosion Inhibition Efficiency of L-Tyrosine and its Mixtures
| Inhibitor | Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) | Source |
|---|---|---|---|---|
| L-Tyrosine | 100 | 30 | 72.34 | rsc.org |
| L-Tyrosine + SDS | 100 (Tyr) + 5 (SDS) | 30 | 76.34 | rsc.org |
| L-Tyrosine + CPC | 100 (Tyr) + 5 (CPC) | 30 | 86.51 | rsc.org |
| L-Tyrosine derived N-doped carbon dots | 150 | Not Specified | 99.3 | nih.gov |
Mechanisms of Molecular Aggregation in L-Tyrosine
The self-assembly of amino acids into ordered structures is a phenomenon of great interest due to its relevance in both biological processes and materials science. L-Tyrosine has been shown to self-assemble into amyloid-like structures, including regular fibrils and spheroidal oligomers, under physiologically relevant conditions. acs.org
The mechanism driving this aggregation involves specific intermolecular interactions. Computational studies suggest that π–π stacking between the aromatic rings of tyrosine molecules and hydrogen bonding are the primary forces at play, creating a structure that mimics a cross-β architecture characteristic of amyloid fibrils. acs.org A key distinction in the aggregation mechanism of L-Tyrosine compared to other amino acids like L-Phenylalanine is the role of its functional groups. For L-Tyrosine, the fibril formation is primarily driven by hydrogen bonding between the hydroxyl (-OH) group of the phenol (B47542) ring and the carboxylate (-COO⁻) group, with no significant involvement from the amino (-NH₃⁺) group. acs.org
This inherent tendency of L-Tyrosine to aggregate can have significant implications. These self-assembled tyrosine structures have been found to act as seeds, inducing the aggregation of various globular proteins in a process known as amyloid cross-seeding. acs.org This suggests that the tyrosine aggregates can trap native protein structures, initiating an aggregation cascade that could be relevant to amyloid-linked pathologies. acs.org Conversely, research has also explored how L-Tyrosine can inhibit the amyloid fibril formation of other proteins, such as human lysozyme, suggesting a complex, modulatory role in protein aggregation processes. nih.gov
Influence of L-Tyrosine on Inflammatory Processes
The relationship between L-Tyrosine and inflammation is multifaceted. Systemic inflammatory conditions are often associated with severe oxidative stress, which can lead to the non-enzymatic conversion of L-phenylalanine into tyrosine isomers (meta-, ortho-, and para-tyrosine). researchgate.net The levels of these isomers, particularly meta-tyrosine, have been found to correlate with the intensity of systemic inflammation in conditions like sepsis. researchgate.netnih.gov
Animal studies have provided more direct evidence of L-Tyrosine's influence on inflammatory markers. Chronic administration of L-Tyrosine in a rat model of Tyrosinemia type II led to a significant increase in the levels of both pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines in various brain regions, including the cerebral cortex and striatum. sci-hub.senih.gov This suggests that high levels of tyrosine can induce a neuroinflammatory response. sci-hub.se Interestingly, this study also found that supplementation with omega-3 polyunsaturated fatty acids (n-3 PUFA) could attenuate these tyrosine-induced changes in cytokine levels, pointing towards a potential therapeutic strategy to mitigate tyrosine-related neurotoxicity. sci-hub.senih.gov
In a different context, the metabolic products of L-Tyrosine by gut microbiota can have anti-inflammatory effects. Research has shown that the microbial metabolism of L-Tyrosine can lead to increased concentrations of p-cresol (B1678582) sulfate (B86663) (PCS), which was found to protect against allergic airway inflammation in a mouse model. monash.edu
Effect of L-Tyrosine Administration on Brain Cytokines
| Condition | Brain Region | Cytokine Level Change | Source |
|---|---|---|---|
| Chronic L-Tyrosine | Cerebral Cortex, Striatum | Increased TNF-α, IL-1β, IL-6, IL-10 | sci-hub.senih.gov |
| Chronic L-Tyrosine + n-3 PUFA | Brain regions | Attenuation of cytokine alterations | sci-hub.senih.gov |
Further Investigation into L-Tyrosine and Physical Activity in Neurological Conditions
L-Tyrosine's role as a precursor to the catecholamine neurotransmitters dopamine (B1211576) and norepinephrine (B1679862) makes it a compound of interest for enhancing cognitive and physical performance, especially under demanding conditions. examine.comdoctorshawn.ca These neurotransmitters can become depleted during stressful situations, including intense physical exercise, leading to a decline in cognitive function. examine.com
Research suggests that L-Tyrosine supplementation may help counteract this decline. Studies on athletes have shown that tyrosine supplements can enhance cognitive functions, such as vigilance, and increase the readiness to engage in physical activity. medicinenet.com By supporting the production of adrenaline and reducing the perception of fatigue, tyrosine may enhance physical performance, endurance, and reaction times. doctorshawn.ca
The potential therapeutic application of L-Tyrosine extends to neurological conditions. For instance, in a rat model of epilepsy, the combination of L-Tyrosine administration and moderate running exercise was shown to effectively decrease epileptiform activity. This effect is thought to be mediated by an increase in dopamine synthesis, as both exercise and L-Tyrosine promote the release of this neurotransmitter. These findings suggest that further investigation into the combined effects of physical activity and L-Tyrosine supplementation could offer beneficial strategies for managing certain neurological disorders.
Novel Therapeutic Strategies Based on L-Tyrosine Metabolism Modulation
The intricate network of metabolic pathways involving L-tyrosine is fundamental to numerous physiological processes. Consequently, dysregulation of this network is implicated in a variety of diseases, ranging from rare genetic disorders to complex conditions like cancer and neurodegenerative diseases. This has spurred significant research into novel therapeutic strategies aimed at modulating L-tyrosine metabolism. These strategies are diverse, encompassing enzyme inhibition, gene therapy, and the exploitation of metabolic dependencies in cancer cells.
Enzyme Inhibition in the Tyrosine Catabolic Pathway
A primary strategy for therapeutic intervention is the targeted inhibition of specific enzymes within the L-tyrosine degradation pathway. This approach is exemplified by the treatment of hereditary tyrosinemia type 1 (HT1), a rare autosomal recessive disorder caused by a deficiency of fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolic pathway. mdpi.com This deficiency leads to the accumulation of toxic metabolites, fumarylacetoacetate (FAA) and maleylacetoacetate (MAA), causing severe liver and kidney damage. mdpi.comnih.gov
Nitisinone (B1678953) (NTBC): A Paradigm of Enzyme Inhibition Therapy
Nitisinone, also known as NTBC, is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), the second enzyme in the tyrosine degradation pathway. nih.govtandfonline.com By blocking the pathway at a step prior to the deficient FAH enzyme, nitisinone prevents the formation of the toxic downstream metabolites. mdpi.comtandfonline.com This therapeutic intervention has revolutionized the management of HT1, significantly improving the prognosis, preventing liver and kidney damage, and reducing the risk of hepatocellular carcinoma when treatment is initiated early. nih.govtandfonline.com The success of nitisinone in HT1 has prompted research into its use for other conditions, such as alkaptonuria, another disorder of tyrosine metabolism. univ-setif.dzpatsnap.com
| Drug | Target Enzyme | Mechanism of Action | Therapeutic Application |
| Nitisinone (NTBC) | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Inhibits the enzyme, preventing the accumulation of toxic downstream metabolites. tandfonline.compatsnap.com | Hereditary Tyrosinemia Type 1 (HT1), Alkaptonuria (investigational). nih.govuniv-setif.dz |
Targeting Metabolic Reprogramming in Cancer
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid growth and proliferation, a phenomenon that creates unique therapeutic vulnerabilities. The metabolism of L-tyrosine and its downstream signaling pathways are frequently altered in various cancers, making them attractive targets for novel anti-cancer strategies.
Tyrosine Kinase Inhibitors (TKIs) and Metabolic Feedback
Tyrosine kinase inhibitors (TKIs) are a class of targeted therapy drugs that block signaling pathways involved in cell proliferation and angiogenesis. nih.gov While their primary targets are tyrosine kinases, these inhibitors induce significant metabolic shifts in cancer cells. For instance, treatment with TKIs like imatinib (B729) can alter glucose metabolism in chronic myeloid leukemia (CML) cells. nih.gov However, cancer cells can adapt to these changes through metabolic reprogramming, which is a key mechanism of acquired drug resistance. mdpi.comacs.org This has led to research into strategies that target these metabolic adaptations. For example, studies in metastatic renal cell carcinoma have shown that resistance to TKIs like sunitinib (B231) and pazopanib (B1684535) is associated with distinct metabolic signatures, including changes in amino acid and energy metabolism. mdpi.com Understanding and targeting this metabolic plasticity is a promising approach to overcome TKI resistance. mdpi.com
Direct Targeting of Tyrosine Metabolic Enzymes in Cancer
Recent research has identified direct links between enzymes of the tyrosine catabolic pathway and cancer progression. In hepatocellular carcinoma (HCC) and glioblastoma (GBM), key enzymes in tyrosine metabolism are often dysregulated. nih.govplos.org
Tyrosine Aminotransferase (TAT): This first enzyme in the tyrosine catabolic pathway has been identified as a potential therapeutic target in GBM. nih.gov Studies have shown that activation of TAT may contribute to therapeutic resistance. nih.gov
4-hydroxyphenylpyruvate dioxygenase (HPD): In liver cancer, blocking HPD expression or activity has been found to promote cell proliferation and tumor formation. aacrjournals.org This suggests a complex, context-dependent role for tyrosine catabolism in cancer. aacrjournals.org
A novel investigational drug, SM-88 , acts as a "dysfunctional" tyrosine mimetic. It is taken up by cancer cells and disrupts tyrosine-dependent metabolic pathways, leading to oxidative stress. focusbiomolecules.com SM-88 is currently in clinical trials for various advanced metastatic cancers. focusbiomolecules.com
| Therapeutic Strategy | Target/Mechanism | Cancer Type | Research Findings |
| Overcoming TKI Resistance | Targeting metabolic reprogramming (e.g., glycolysis, amino acid metabolism) induced by TKIs. mdpi.commdpi.com | Chronic Myeloid Leukemia (CML), Renal Cell Carcinoma (mRCC). mdpi.commdpi.com | TKI-resistant cells show significant metabolic plasticity; targeting these new metabolic dependencies may restore drug sensitivity. mdpi.comacs.org |
| Inhibition of Tyrosine Aminotransferase (TAT) | Selective inhibition of TAT activity. nih.gov | Glioblastoma (GBM). nih.gov | Identified as a potential therapeutic target, particularly in the therapy-resistant tumor core. nih.gov |
| SM-88 (Tyrosine Mimetic) | Disrupts tyrosine-mediated metabolic pathways, inducing oxidative stress. focusbiomolecules.com | Advanced metastatic cancers (prostate, pancreatic). focusbiomolecules.com | Currently undergoing clinical trials as a novel metabolic-based therapy. focusbiomolecules.com |
Gene Therapy for Inherited Disorders
For monogenic diseases like HT1, gene therapy offers the potential for a curative treatment by correcting the underlying genetic defect. mdpi.comnih.gov The goal is to deliver a functional copy of the mutated gene, thereby restoring normal enzyme activity.
Advancements in Gene Therapy for HT1
Hereditary tyrosinemia type 1 is considered a particularly suitable candidate for gene therapy. nih.gov This is due to the selective growth advantage of corrected hepatocytes, which means that even a small number of successfully treated cells can repopulate the liver and restore metabolic function. nih.gov Several preclinical studies have demonstrated the feasibility of this approach using various viral vectors to deliver a functional FAH gene. mdpi.com While clinical trials in humans for HT1 are still in early stages, the progress in liver-directed gene therapy for other metabolic disorders provides a strong foundation for its future application in HT1. mdpi.comeveryone.org An alternative gene-editing strategy aims to disrupt the HPD gene, mimicking the action of nitisinone at the genetic level. tandfonline.com
Modulation of the Gut Microbiome and Dietary Intervention
The gut microbiome plays a crucial role in host metabolism, including the metabolism of amino acids like tyrosine. Emerging research indicates that modulating the gut microbiome and dietary intake of tyrosine can be a therapeutic strategy. A study in murine models of acute graft-versus-host disease (aGVHD) found that a lower content of tyrosine was present in the gut. nih.gov Supplementing the diet with additional tyrosine was shown to improve survival and ameliorate disease symptoms by altering the gut microbiota and fecal metabolic profile. nih.gov This highlights a novel connection between diet, the microbiome, and immune-mediated diseases that can be therapeutically exploited.
Q & A
Q. What statistical approaches are recommended for validating this compound’s role in neurotransmitter synthesis studies?
- Methodological Answer : Use multivariate ANOVA to account for covariates (e.g., dopamine precursor levels). Pair with knockout cell models to isolate tyrosine hydroxylase activity. Replicate experiments ≥3 times with internal controls (e.g., deuterated tyrosine analogs) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
